Ether, 2-(ethylthio)ethyl vinyl
Description
Significance within Functional Monomer Chemistry
Functional monomers are the cornerstone of modern polymer chemistry, enabling the design of macromolecules with a vast array of applications. The incorporation of specific functional groups into a monomer allows for the direct translation of those functionalities into the resulting polymer chain. In the case of "Ether, 2-(ethylthio)ethyl vinyl," two key functional groups are present: the vinyl ether and the ethylthioether side chain.
The vinyl ether group is particularly significant due to its propensity for cationic polymerization. wikipedia.org This polymerization technique can be controlled to produce polymers with defined molecular weights and narrow molecular weight distributions, a desirable trait for many advanced applications. nih.gov The ether linkage within the monomer can also contribute to properties such as flexibility and, in some cases, biocompatibility in the final polymer. rsc.org
The thioether (or sulfide) group, on the other hand, introduces a different set of properties. Thioethers are known for their ability to chelate with metals, which could lead to applications in areas such as catalysis or heavy metal remediation. rsc.org Furthermore, the sulfur atom in the thioether can be oxidized, which opens up possibilities for creating stimuli-responsive materials. rsc.org The presence of sulfur also tends to increase the refractive index of a material, a property that is valuable in optical applications. wikipedia.org The combination of these functionalities in "this compound" makes it a monomer of significant interest for the development of new materials with a unique and potentially synergistic set of properties.
Academic Perspectives on Ether-Thioether Hybrid Structures
The academic interest in molecules and polymers that contain both ether and thioether linkages stems from the potential to create materials that blend the distinct characteristics of polyethers and polythioethers. Polyethers are well-known for their flexibility, biocompatibility, and ion-coordinating abilities. rsc.org Polythioethers, while also flexible, offer the added benefits of high refractive indices, and interesting redox chemistry. rsc.orgwikipedia.org
Research into polymers with hybrid ether-thioether structures has explored their potential in a variety of advanced applications. For instance, the combination of these functional groups can lead to polymers with unique solubility and thermal properties. The presence of both oxygen and sulfur atoms in the side chains of a polymer can influence its interaction with different solvents and its behavior at different temperatures.
Furthermore, the thioether component's ability to undergo oxidation to sulfoxides and sulfones provides a chemical handle for modifying the polymer's properties after synthesis. This post-polymerization modification can be used to tune the material's polarity, solubility, and thermal stability. The academic community continues to investigate these hybrid structures for their potential in creating new functional materials for a range of applications, from the biomedical field to advanced optics. rsc.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of Ethyl vinyl ether
| Property | Value | Reference |
| Molecular Formula | C4H8O | chemicalbook.com |
| Molecular Weight | 72.11 g/mol | chemicalbook.com |
| Boiling Point | 35.7 °C | chemicalbook.com |
| Density | 0.753 g/cm³ | longchangchemical.com |
| Solubility in Water | Slightly soluble | chemicalbook.comnoaa.gov |
Table 2: Physicochemical Properties of Dimethyl sulfide (B99878)
| Property | Value |
| Molecular Formula | C2H6S |
| Molecular Weight | 62.13 g/mol |
| Boiling Point | 37.3 °C |
| Density | 0.846 g/cm³ |
| Solubility in Water | Slightly soluble |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18370-87-1 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1-ethenoxy-2-ethylsulfanylethane |
InChI |
InChI=1S/C6H12OS/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
JBYKCFLLZLHPIR-UHFFFAOYSA-N |
SMILES |
CCSCCOC=C |
Canonical SMILES |
CCSCCOC=C |
Other CAS No. |
18370-87-1 |
Synonyms |
Vinyl[2-(ethylthio)ethyl] ether |
Origin of Product |
United States |
Synthetic Strategies for Ether, 2 Ethylthio Ethyl Vinyl and Analogues
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to vinyl ethers and their analogues by creating the characteristic vinyl group in a single key step. These approaches often involve the addition of a reactive species across a double or triple bond.
Catalytic Reaction of Vinyl Ethyl Ether with Ethanethiol
The reaction between a vinyl ether and a thiol represents a direct approach to synthesizing thio-functionalized ethers. In the presence of an acid-reacting catalyst, vinyl ethers readily react with mercaptans. google.com This process is typically conducted under anhydrous conditions to prevent the hydrolysis of the vinyl ether starting material and the resulting product. google.com
A broad range of acidic catalysts can be employed, including mineral acids like sulfuric and hydrochloric acid, as well as aromatic sulfonic acids. google.com The reaction is generally operative over a wide temperature range, from -65°C to 100°C, though temperatures between 5°C and 25°C are often preferred. google.com While equimolar amounts of the reactants are sufficient for complete conversion, an excess of the vinyl ether can be used. google.com The reaction can also be performed in the presence of inert diluents such as diethyl ether or petroleum ether. google.com More recently, it has been discovered that vinyl ethers can react with thiols in the presence of a catalytic amount of a base, offering an alternative to acid-catalyzed methods. researchgate.net
Vinylation of Thiols using Acetylene (B1199291) Surrogates (e.g., Calcium Carbide)
A highly effective and atom-economical method for synthesizing vinyl sulfides involves the vinylation of thiols using an acetylene surrogate, most notably calcium carbide. researchgate.netmdpi.com This approach avoids the technical difficulties and safety hazards associated with handling high-pressure acetylene gas. rsc.orgresearchgate.net The reaction is typically performed under superbasic conditions in polar aprotic solvents like DMSO. researchgate.net
In this process, calcium carbide serves as an in situ source of acetylene. researchgate.netmdpi.com A wide variety of thiols, including aliphatic, aromatic, and heteroaromatic types, react efficiently with calcium carbide to yield the corresponding vinyl sulfides in excellent yields, often ranging from 87% to 96%. researchgate.netmdpi.comresearchgate.net This method is praised for its simple procedure, minimal waste generation, and the ease of product isolation. researchgate.netresearchgate.net The use of a stoichiometric amount of calcium carbide and a sub-stoichiometric amount of base makes this an environmentally benign methodology. mdpi.com
Indirect and Analogous Synthetic Pathways for Vinyl Ethers
Indirect methods provide alternative routes to target vinyl ethers, often through the modification of a pre-existing vinyl ether. These pathways are particularly useful for creating a diverse library of functionalized vinyl ethers from a common starting material.
Transetherification of Ethyl Vinyl Ether with Alcohols and Related Thioalcohols
Transetherification, or vinyl exchange, is a powerful technique for the synthesis of various functionalized vinyl ethers from a readily available precursor like ethyl vinyl ether (EVE). academie-sciences.fracademie-sciences.fr This equilibrium-driven reaction involves the exchange of the ethoxy group of EVE with another alcohol or, analogously, a thioalcohol. academie-sciences.frnjchm.com To drive the reaction toward the desired product, a large excess of the starting vinyl ether is typically used. academie-sciences.fracademie-sciences.fr
The transetherification reaction can be efficiently catalyzed by transition metal complexes, with palladium-based catalysts being particularly prominent. academie-sciences.fracademie-sciences.frnjchm.com Air-stable palladium catalysts, often generated in situ, have been shown to effectively catalyze the reaction between EVE and various alcohols, leading to good conversion rates (50-82%) and yields (up to 75%). academie-sciences.fracademie-sciences.fr The catalyst is typically formed by reacting a palladium precursor, such as palladium(II) acetate (B1210297), with a suitable ligand. academie-sciences.fracademie-sciences.fr This method has been successfully applied to a broad range of alcohols, including primary, secondary, and tertiary alcohols, to produce the corresponding vinyl ethers. researchgate.net
The general mechanism for palladium-catalyzed transvinylation involves the displacement of ligands on the palladium center by the vinyl ether and the alcohol, followed by the addition of the alcohol across the double bond in an oxypalladation step. researchgate.net
The efficiency and outcome of the palladium-catalyzed transetherification are highly dependent on several reaction parameters. academie-sciences.fr Detailed studies have been conducted to optimize these conditions to maximize yield and conversion. academie-sciences.fracademie-sciences.fr
Molar Ratio : A large excess of the initial vinyl ether (e.g., EVE) relative to the alcohol is crucial to shift the reaction equilibrium towards the product. academie-sciences.fracademie-sciences.fr
Solvent : The choice of solvent can influence the reaction. Dichloromethane is a commonly used solvent for this transformation. academie-sciences.fracademie-sciences.fr
Ligand : The nature of the ligand coordinated to the palladium center is critical. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline (B135089), have been found to be effective. academie-sciences.fracademie-sciences.fr
Metal Precursor : Palladium(II) acetate is a commonly used and effective metal precursor for generating the active catalyst in situ. academie-sciences.fracademie-sciences.fr
Systematic optimization of these parameters allows for the successful synthesis of a wide array of functionalized vinyl ethers under mild conditions, typically at room temperature over 24 hours. academie-sciences.fracademie-sciences.fr
Table 1: Optimization of Palladium-Catalyzed Transetherification of 2-(hydroxymethyl) furan (B31954) with Ethyl Vinyl Ether. academie-sciences.fracademie-sciences.frReaction Conditions: 24 hours at room temperature.
| Entry | EVE/Alcohol Molar Ratio | Ligand | Solvent | Alcohol Conversion (%) | VE Yield (%) |
|---|---|---|---|---|---|
| 1 | 12:1 | 1,10-phenanthroline | Dichloromethane | 69 | 59 |
| 2 | 6:1 | 1,10-phenanthroline | Dichloromethane | 55 | 45 |
| 3 | 12:1 | None | Dichloromethane | <5 | <5 |
| 4 | 12:1 | 1,10-phenanthroline | Tetrahydrofuran (B95107) | 40 | 33 |
Table 2: Synthesis of Various Functionalized Vinyl Ethers via Optimized Palladium-Catalyzed Transetherification. academie-sciences.fracademie-sciences.frReaction Conditions: EVE/Alcohol molar ratio 12:1, 1,10-phenanthroline ligand, Dichloromethane solvent, 24 hours at room temperature.
| Entry | Alcohol | Alcohol Conversion (%) | VE Yield (%) |
|---|---|---|---|
| 1 | 2-(hydroxymethyl) furan | 69 | 59 |
| 2 | 3,4,5-trimethoxybenzyl alcohol | 82 | 75 |
| 3 | Tetraethylene glycol | 75 | - |
Stereoselective Synthesis of Functionalized Vinyl Ethers
Stereoselective synthesis, which selectively produces one stereoisomer of a product, is crucial for creating functionalized vinyl ethers with specific properties.
One effective method involves the coupling reaction of allyl bromides with various alcohols, which act as nucleophiles. tandfonline.com This reaction is activated by triethylamine (B128534) and proceeds via a sequential SN2′ reaction and isomerization, yielding functionalized vinyl ethers with high stereoselectivity, typically favoring the E-isomer. tandfonline.com The process is notable for its use of simple starting materials and its ability to produce yields ranging from 45% to 92%. tandfonline.com
Another approach to achieving stereocontrol is through catalyst-controlled cationic polymerization of vinyl ethers. By designing chiral counterions, it is possible to influence the stereochemical environment of the chain-end during polymerization. nih.gov This method can override the polymer's inherent stereochemical preference, enabling the synthesis of highly isotactic poly(vinyl ethers). nih.govunc.edu Researchers have conducted detailed mechanistic studies, including Eyring analyses, to quantify the transition state energy differences that lead to this high degree of stereoselectivity. unc.edu
Radical cyclization reactions using vinylogous sulfonates as radical acceptors also offer a pathway to stereoselective synthesis of cyclic ethers, a related structural class. The E/Z geometry of the starting sulfonate and the reaction temperature have been shown to significantly affect the diastereoselectivity of the resulting cyclic products. acs.org
Preparation of Related Alkyl Vinyl Ethers (e.g., Ethyl Vinyl Ether) via Acetylene and Alcohols
The industrial production of simple alkyl vinyl ethers, such as ethyl vinyl ether, has historically relied on the reaction of acetylene with an alcohol in the presence of a base catalyst. wikipedia.orgchemicalbook.comchemicalbook.com This process, often referred to as vinylation or the Reppe process, is a cornerstone of vinyl ether chemistry.
The reaction involves the addition of an alcohol, like ethanol (B145695), to the triple bond of acetylene. wikipedia.orgchemicalbook.com The most common catalysts are alkali metal hydroxides or alkoxides. chemicalbook.com Several variations of this process have been developed in industrial settings:
High-Pressure Continuous Process: This method uses a homogeneous catalyst and offers fast reaction rates and high conversion. However, it requires robust, high-standard equipment and has high energy consumption. chemicalbook.com
Atmospheric Pressure Process with Homogeneous Catalyst: This approach improves safety and output but suffers from lower conversion rates. chemicalbook.com
Atmospheric Pressure Process with Heterogeneous Catalyst: In this variant, a mixture of acetylene and ethanol vapor is passed through a fixed-bed reactor containing a solid catalyst, such as potassium hydroxide (B78521) on a lime support, at temperatures around 180°C. chemicalbook.com This simplifies product separation compared to the high-pressure method. chemicalbook.com
A more recent, safer alternative to using acetylene gas directly involves calcium carbide as an acetylene source, which reacts with alcohols under superbasic conditions (KOH/DMSO) to produce vinyl ethers in good yields. rsc.org
| Vinylation Process | Catalyst Type | Pressure | Key Advantages | Key Disadvantages |
| Continuous Process | Homogeneous | High | Fast reaction, high conversion chemicalbook.com | High energy use, requires specialized equipment chemicalbook.com |
| Batch Process | Homogeneous | Atmospheric | Higher output, good safety chemicalbook.com | Low conversion chemicalbook.com |
| Fixed-Bed Process | Heterogeneous | Atmospheric | Simpler product separation chemicalbook.com | Low catalyst lifespan, high carrier requirement chemicalbook.com |
| In-situ Acetylene | Superbasic (KOH/DMSO) | Atmospheric | Safer alternative to acetylene gas rsc.org | N/A |
Sustainable Synthesis Routes (e.g., from Bio-based Diols)
Increasing environmental concerns have spurred the development of sustainable methods for synthesizing vinyl ethers, often leveraging bio-based starting materials. nih.gov Vinyl ethers are considered attractive alternatives to traditional monomers like acrylates due to their lower toxicity and allergenic potential. rsc.org
A prominent green strategy involves enzyme catalysis. For instance, the immobilized enzyme Candida antarctica lipase (B570770) B can effectively catalyze the one-pot synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and functional carboxylic acids. nih.govrsc.org This enzymatic approach is highly efficient, achieving over 90% conversion in under an hour across a wide temperature range (22–90 °C). nih.gov It circumvents the acid-lability of the vinyl ether group, which typically prevents direct reaction with carboxylic acids in conventional synthesis. rsc.org
The use of bio-derived alcohols is another key avenue. Vinyl ethers can be synthesized from alcohols produced via biomass fermentation, such as isobutanol and 1,4-butanediol. digitellinc.com Glycerol, a readily available byproduct of biodiesel production, can also be used as a starting material for vinyl ethers containing acetal-protected diols. acs.org These monomers can then be polymerized to create bio-based hydrophilic polymers. acs.org Additionally, diols derived from cellulosic biomass, such as those based on a furan skeleton from 5-hydroxymethylfurfural (B1680220) (HMF), are being explored for polymer synthesis. google.com
General Ether Synthesis Principles Applicable to Structural Components
The synthesis of a molecule like "Ether, 2-(ethylthio)ethyl vinyl" can be planned by applying fundamental ether synthesis reactions to its distinct structural parts: the vinyl ether group and the thioether-containing ethyl side chain.
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves a nucleophilic substitution (SN2) mechanism, where an alkoxide ion attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide to form an ether. wikipedia.orgbyjus.com
General Mechanism: RO⁻ + R'—X → R—O—R' + X⁻ (Alkoxide) + (Alkyl Halide) → (Ether) + (Halide Ion)
For the synthesis of this compound, a plausible Williamson approach would involve the reaction of sodium 2-(ethylthio)ethoxide with a suitable vinylating agent like 2-chloroethyl vinyl ether. academie-sciences.frresearchgate.net This strategy focuses on forming the ether bond using a pre-formed alkoxide derived from the sulfur-containing alcohol. The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions instead. wikipedia.orgmasterorganicchemistry.com
The alkoxymercuration-demercuration reaction is a method for synthesizing ethers from alkenes and alcohols. libretexts.orglibretexts.org This two-step process reliably produces the Markovnikov product without the carbocation rearrangements that can plague acid-catalyzed additions. libretexts.orgmasterorganicchemistry.com
Reaction Pathway:
Alkoxymercuration: An alkene reacts with a mercury salt (e.g., Hg(OAc)₂) in an alcohol solvent. The alcohol attacks the intermediate mercurinium ion bridge at the more substituted carbon. libretexts.orgyoutube.com
Demercuration: The organomercury intermediate is then reduced, typically with sodium borohydride (B1222165) (NaBH₄), to replace the mercury with a hydrogen atom, yielding the ether. libretexts.org
While this method is excellent for preparing alkyl ethers, it is not a direct route to vinyl ethers. However, it could be employed to synthesize an alcohol precursor needed for a subsequent vinylation step. The reaction proceeds with anti-addition stereochemistry. libretexts.org
Acid-catalyzed reactions are another important class of methods for forming ethers. These can include the dehydration of primary alcohols to form simple symmetrical ethers at specific temperatures (around 110-130 °C), though elimination dominates at higher temperatures. libretexts.org
A more relevant and sophisticated method for preparing functionalized vinyl ethers is transetherification . academie-sciences.fr This reaction involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether (EVE), to a different alcohol. academie-sciences.frrsc.org The reaction is typically catalyzed by transition metal complexes, particularly those of palladium or iridium. academie-sciences.frorgsyn.org
Reaction Mechanisms and Chemical Transformations of Ether, 2 Ethylthio Ethyl Vinyl
Reactivity of the Vinyl Ether Moiety
The vinyl ether functional group is the primary site of reactivity in "Ether, 2-(ethylthio)ethyl vinyl." The oxygen atom's lone pairs of electrons delocalize into the double bond, making the β-carbon electron-rich and susceptible to electrophilic attack.
Acid-Catalyzed Reactions
Acid-catalyzed reactions are a cornerstone of vinyl ether chemistry. The initial step in these reactions is the protonation of the β-carbon of the vinyl group, which is the rate-determining step. researchgate.net This generates a highly stabilized carbocation intermediate, with the positive charge delocalized onto the adjacent oxygen atom. youtube.com
In the presence of an acid catalyst, "this compound" can react with alcohols to form mixed acetals. wikipedia.org This reaction is analogous to the use of other vinyl ethers, such as ethyl vinyl ether, for the protection of hydroxyl groups. njchm.comchemicalbook.com The reaction proceeds through the protonation of the vinyl ether, followed by nucleophilic attack of the alcohol on the resulting carbocation. The product is a mixed acetal (B89532) where the alcohol has added across the double bond.
Reaction Scheme: CH₂=CH-O-CH₂CH₂-S-CH₂CH₃ + R-OH --(H⁺)--> CH₃-CH(OR)-O-CH₂CH₂-S-CH₂CH₃
This reaction is valuable in organic synthesis for the temporary protection of alcohol functionalities.
At low temperatures, "this compound" can undergo the addition of hydrogen halides (HX, where X = Cl, Br, I). chemicalbook.com The reaction follows a similar mechanism to other acid-catalyzed additions, with the proton from the hydrogen halide adding to the β-carbon of the vinyl group. The resulting carbocation is then attacked by the halide ion to yield an α-haloether derivative.
Reaction Scheme: CH₂=CH-O-CH₂CH₂-S-CH₂CH₃ + HX --> CH₃-CH(X)-O-CH₂CH₂-S-CH₂CH₃
The conditions for this reaction, particularly the temperature, are crucial to prevent polymerization and other side reactions.
The acid-catalyzed hydrolysis of vinyl ethers, including "this compound," results in the formation of an aldehyde and an alcohol. chemicalbook.comrsc.org The mechanism involves the rate-determining protonation of the β-carbon of the vinyl ether by a hydronium ion or other acidic species. researchgate.netrsc.org This is followed by the rapid addition of water to the carbocation intermediate to form a hemiacetal. The hemiacetal is unstable and quickly decomposes to yield acetaldehyde (B116499) and 2-(ethylthio)ethanol. researchgate.net
Reaction Scheme: CH₂=CH-O-CH₂CH₂-S-CH₂CH₃ + H₂O --(H⁺)--> [CH₃-CH(OH)-O-CH₂CH₂-S-CH₂CH₃] --> CH₃CHO + HO-CH₂CH₂-S-CH₂CH₃
Kinetic studies on similar vinyl ethers have confirmed that the reaction is first-order in both the vinyl ether and the acid catalyst. rsc.org
Cycloaddition Reactions (e.g., Inverse Demand [4+2] Cycloadditions)
Vinyl ethers, being electron-rich alkenes, are excellent dienophiles in inverse-electron-demand Diels-Alder reactions. wikipedia.orgthegoodscentscompany.com In these [4+2] cycloaddition reactions, the vinyl ether reacts with an electron-deficient diene. "this compound" can participate in such reactions, leading to the formation of six-membered heterocyclic rings. researchgate.net The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the vinyl ether and the diene.
| Reactant Type | Reaction with "this compound" | Product Type |
| Electron-deficient dienes | Inverse-demand [4+2] cycloaddition | Substituted dihydropyrans or related heterocycles |
| Acetylenes | [2+2] cycloaddition | Substituted cyclobutenes researchgate.net |
Deprotonation Reactions (e.g., with Butyl Lithium)
The presence of acidic protons in proximity to the ether and thioether functionalities makes 2-(ethylthio)ethyl vinyl ether a candidate for deprotonation reactions using strong bases like n-butyllithium (n-BuLi). While specific kinetic studies on 2-(ethylthio)ethyl vinyl ether are not extensively detailed in the literature, the mechanism can be inferred from studies on analogous ethers and organolithium reagents. chemicalbook.comnih.gov
Organolithium compounds such as n-BuLi exist as aggregates (dimers, tetramers, etc.) in solution, and the reactivity of these aggregates can vary significantly. chemicalbook.comnih.gov Kinetic studies on the deprotonation of benzyl (B1604629) methyl ether by n-BuLi have shown that the dimer is the primary reactive species, being significantly more reactive than the tetramer. chemicalbook.com The reaction mechanism is believed to involve a pre-complexation step, where the oxygen atom of the ether coordinates to the lithium cation of the n-BuLi dimer. chemicalbook.comnih.gov This coordination forms a more reactive mixed dimer, facilitating the subsequent proton abstraction (α-lithiation). chemicalbook.com
For 2-(ethylthio)ethyl vinyl ether, both the ether oxygen and the thioether sulfur can act as Lewis basic sites, coordinating with the lithium ion. This interaction increases the effective concentration of the organolithium reagent near the target protons, potentially influencing the rate and regioselectivity of the deprotonation. The relative rates of reaction of alkyllithium reagents with different ethers generally follow the order: dimethoxyethane (DME) > tetrahydrofuran (B95107) (THF) > diethyl ether. uniurb.it
| Factor | Influence on Deprotonation with n-BuLi | Supporting Evidence |
| n-BuLi Aggregation | Exists as an equilibrium of dimers and tetramers in solution; the dimer is the more reactive species. chemicalbook.com | Kinetic studies show reaction rates are dependent on the concentration of the dimer, not the total n-BuLi concentration. chemicalbook.comnih.gov |
| Solvent Effects | The polarity of the solvent can influence the aggregation state and reactivity of n-BuLi. chemicalbook.com | Additives like tetramethylethylenediamine (TMEDA) can break up aggregates and enhance reactivity. uniurb.it |
| Heteroatom Coordination | The ether oxygen and thioether sulfur can coordinate to the lithium ion, forming a reactive mixed dimer and facilitating proton abstraction. chemicalbook.com | Substrates with donor heteroatoms exhibit a pre-complexation step prior to deprotonation. chemicalbook.comnih.gov |
Reactivity and Role of the Thioether Linkage
The thioether (or sulfide) linkage is a critical determinant of the chemical personality of 2-(ethylthio)ethyl vinyl ether. The sulfur atom's properties—its size, polarizability, and the availability of d-orbitals—distinguish its reactivity sharply from its oxygen counterpart in the ether linkage.
Nucleophilicity of the Sulfur Moiety in Reactions
The sulfur atom in the thioether group is significantly more nucleophilic than the oxygen atom in an ether linkage. msu.edulibretexts.org This enhanced nucleophilicity is attributed to sulfur's larger atomic radius and greater polarizability, which makes its valence electrons more loosely held and more available for donation to an electrophile. libretexts.org While ethers are about a hundred times more basic than equivalent thioethers, the nucleophilicity of sulfur is substantially greater. msu.edulibretexts.org
This property allows the sulfur in 2-(ethylthio)ethyl vinyl ether to readily participate in nucleophilic substitution (SN2) reactions. For example, thioethers react easily with alkyl halides to form ternary sulfonium (B1226848) salts, a reaction not typically observed with ethers under normal conditions. libretexts.orglibretexts.org
| Atom | Basicity | Nucleophilicity | Reason for Nucleophilicity Difference |
| Oxygen (in Ethers) | Higher | Lower | Electrons are held more tightly in 2p orbitals. |
| Sulfur (in Thioethers) | Lower | Higher | Electrons are more loosely held and polarizable in 3p orbitals. libretexts.org |
Formation of Sulfonium Species
As a direct consequence of the sulfur atom's high nucleophilicity, 2-(ethylthio)ethyl vinyl ether can react with electrophiles, such as alkyl halides, to form stable ternary sulfonium salts. libretexts.orglibretexts.org In this SN2 reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and resulting in a positively charged sulfur center.
Reaction: R-S-R' + R''-X → [R-S(R'')(R')]+ X⁻
This transformation is significant as it converts the neutral thioether into a charged sulfonium ion, which can then act as an effective leaving group or participate in other reactions, such as the formation of sulfur ylides. acs.org In biological systems, a similar reaction forms S-adenosylmethionine (SAM), a key methylating agent, highlighting the fundamental reactivity of thioether groups. libretexts.org
Oxidation of the Thioether to Sulfone or Sulfoxide (B87167)
The sulfur atom in the thioether linkage of 2-(ethylthio)ethyl vinyl ether is susceptible to oxidation, a reaction that can be controlled to yield either the corresponding sulfoxide or sulfone. acsgcipr.orgmasterorganicchemistry.com This contrasts with ethers, where the oxygen atom is not readily oxidized. The ability of sulfur to exist in multiple oxidation states (from -2 to +6) is key to this reactivity. msu.edulibretexts.org
Mild oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxyacid (e.g., m-CPBA), converts the thioether to a sulfoxide. masterorganicchemistry.comorganic-chemistry.org The use of stronger oxidizing conditions or an excess of the oxidant (typically two or more equivalents) will further oxidize the sulfoxide to the corresponding sulfone. acsgcipr.orgresearchgate.net
Thioether → Sulfoxide: R-S-R' + [O] → R-S(=O)-R'
Sulfoxide → Sulfone: R-S(=O)-R' + [O] → R-S(=O)₂-R'
Various catalytic systems have been developed to achieve selective oxidation. For instance, certain titanosilicate zeolite catalysts can selectively produce sulfones from sulfides using hydrogen peroxide. researchgate.net Conversely, other catalysts or careful control of stoichiometry can favor the formation of the sulfoxide and prevent over-oxidation. acsgcipr.orgorganic-chemistry.org
| Product | Oxidizing Conditions | Example Reagents |
| Sulfoxide | Mild; ~1 equivalent of oxidant | H₂O₂, m-CPBA, Sodium periodate |
| Sulfone | Strong; ≥2 equivalents of oxidant | Excess H₂O₂, KMnO₄, Trifluoroacetic acid |
Cleavage of the Thioether Linkage
The carbon-sulfur (C–S) bond in the thioether linkage can be cleaved under various reaction conditions. acs.orgresearchgate.net This cleavage is a significant transformation, as it allows for the modification and functionalization of the carbon skeleton. Both C(sp³)–S and C(sp²)–S bonds can be targeted, though recent methods have shown regioselective cleavage of C(sp³)–S bonds. rsc.org
Metal-free methods have been developed using halogenated reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reagents are believed to react with the thioether to form a transient halosulfonium salt intermediate. acs.org This intermediate can then undergo further reactions leading to the cleavage of the C–S bond. For example, NBS can mediate the selective cleavage of certain C(sp³)–S bonds at room temperature. acs.orgorganic-chemistry.org Electrochemical oxidation also represents a modern, mild approach to regioselectively cleave C(sp³)–S bonds, generating cationic carbon and sulfur fragments that can be trapped by nucleophiles. rsc.org
Interplay between Ether and Thioether Functionalities
The nucleophilicity of the thioether sulfur is markedly greater than that of the ether oxygen. msu.edulibretexts.org This means that in competitive reactions with electrophiles, the sulfur atom is the more likely site of initial attack, leading to the formation of sulfonium species rather than analogous oxonium ions. libretexts.org
During deprotonation with organolithium reagents, both the ether oxygen and the thioether sulfur can act as coordinating sites for the lithium ion. chemicalbook.com The formation of such a chelated intermediate can influence the stability of the resulting carbanion and direct the regiochemical outcome of the reaction. The coordination of the Lewis acidic lithium to the Lewis basic heteroatoms is a crucial pre-equilibrium step that enhances the rate of deprotonation. nih.gov
Furthermore, the presence of the thioether can influence reactions that might otherwise target the vinyl ether. For instance, in radical reactions, while vinyl ethers can act as ethylene (B1197577) surrogates, the presence of a C-S bond introduces another potential site for radical-mediated cleavage. nih.gov The relative stability and reactivity of the functional groups dictate the ultimate reaction pathway, making 2-(ethylthio)ethyl vinyl ether a substrate with rich and nuanced chemical behavior.
Intramolecular Interactions and Side Reactions
The structure of this compound, which contains a vinyl ether group, an ether linkage, and a thioether (sulfide) moiety, allows for potential intramolecular interactions and various side reactions.
Intramolecular Interactions:
The presence of both an oxygen atom in the ether linkage and a sulfur atom in the thioether group can lead to through-space or through-bond interactions with the vinyl group. Studies on isostructural aryl (heteroaryl) vinyl sulfides and their ether analogs have shown that intramolecular interactions, such as those between the α-hydrogen of the vinyl group and a nearby heteroatom, can occur. cdnsciencepub.com In 2-vinyloxypyridine and 2-vinylthiopyridine, this interaction is characterized as a form of hydrogen bonding. cdnsciencepub.com While this compound lacks an aromatic ring, the proximity of the sulfur and oxygen atoms to the vinyl group could influence the electron density and conformation of the molecule. The electronegativity of oxygen is greater than that of sulfur, which could lead to different electronic environments around the ether and thioether linkages. cdnsciencepub.com
Side Reactions:
The reactive sites in this compound are the vinyl group, the ether linkage, and the thioether group.
Reactions of the Vinyl Group: The electron-rich double bond of the vinyl ether is susceptible to several reactions.
Hydrolysis: In the presence of acid, vinyl ethers readily hydrolyze. rsc.orgchemicalbook.com This reaction is catalyzed by acid and proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a hemiacetal intermediate that quickly decomposes. rsc.orgresearchgate.net For this compound, acidic hydrolysis would be expected to yield acetaldehyde and 2-(ethylthio)ethanol.
Polymerization: Vinyl ethers are known to undergo polymerization, often initiated by Lewis acids. chemicalbook.comwikipedia.org This can be a significant side reaction, especially under acidic conditions or in the presence of heat or light. chemicalbook.com
Cycloaddition Reactions: Vinyl ethers can participate in cycloaddition reactions, such as inverse-demand [4+2] cycloadditions. wikipedia.org
Thiol-Ene Reaction: Vinyl ethers can react with thiols in the presence of a base catalyst. researchgate.net
Reactions of the Thioether Group:
Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones. youtube.com This represents a potential side reaction if oxidizing agents are present.
Alkylation: The sulfur atom of a thioether is nucleophilic and can react with alkyl halides to form sulfonium salts. youtube.comlibretexts.org
Reactions of the Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions, as detailed in section 3.4.
Influence on Reaction Pathways and Selectivity
The presence of the 2-(ethylthio)ethyl group is expected to influence the reactivity and selectivity of reactions involving the vinyl ether moiety primarily through electronic and steric effects. rsc.orgmdpi.comresearchgate.netdntb.gov.uayoutube.com
Electronic Effects:
Steric Effects:
The 2-(ethylthio)ethyl group is bulkier than a simple ethyl or methyl group. This steric hindrance can affect the approach of reagents to the vinyl group or the ether oxygen. In reactions like the Heck reaction of electron-rich olefins, the regioselectivity can be significantly influenced by the steric bulk of the substituents. researchgate.net
General Ether Cleavage Mechanisms (Applicable to the Ether Linkage)
Ethers are known for their relative unreactivity, which makes them good solvents for many organic reactions. wikipedia.orgpressbooks.pubbritannica.com However, the carbon-oxygen bond of an ether can be cleaved under strong acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub The cleavage of ethers is a nucleophilic substitution reaction that can proceed through S({N})1, S({N})2, or E1 pathways, depending on the structure of the ether. wikipedia.orgpressbooks.pub
Acidic Cleavage via S({N})1, S({N})2, and E1 Pathways
The first step in any acid-catalyzed ether cleavage is the protonation of the ether oxygen by a strong acid. This converts the alkoxy group (a poor leaving group) into an alkyloxonium ion, which has a much better leaving group (a neutral alcohol molecule).
S(_{N})2 Pathway: This mechanism is favored for ethers with primary and methyl alkyl groups. After protonation of the ether oxygen, a nucleophile (such as a halide ion) attacks the less sterically hindered carbon atom, displacing the alcohol. pressbooks.pub For an unsymmetrical ether with a primary and a secondary alkyl group, the nucleophile will preferentially attack the primary carbon. pressbooks.pub
S(_{N})1 Pathway: This pathway is dominant for ethers with tertiary, benzylic, or allylic groups. These groups can form stable carbocation intermediates upon departure of the alcohol leaving group. The carbocation then reacts with the nucleophile. pressbooks.pub
E1 Pathway: In some cases, particularly with tertiary ethers and when using a strong acid with a non-nucleophilic conjugate base (like trifluoroacetic acid), an E1 elimination can occur. pressbooks.pub The tertiary carbocation intermediate can lose a proton from an adjacent carbon to form an alkene.
Table 1: Summary of Acidic Ether Cleavage Mechanisms
| Alkyl Group Type | Dominant Mechanism | Products |
| Primary, Methyl | S({N})2 | Alkyl halide and alcohol |
| Secondary | S({N})2 or S({N})1 | Mixture of products |
| Tertiary, Benzylic, Allylic | S(_{N})1 | Tertiary/benzylic/allylic halide and alcohol |
| Tertiary (with non-nucleophilic acid) | E1 | Alkene and alcohol |
Data compiled from multiple sources. wikipedia.orgpressbooks.pub
Influence of Substituent Sterics and Electronic Effects on Cleavage
The outcome of an acid-catalyzed ether cleavage is highly dependent on the steric and electronic nature of the substituents attached to the ether oxygen.
Steric Effects:
Steric hindrance plays a crucial role in determining the pathway for ethers that react via the S(_{N})2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. For example, in the cleavage of ethyl isopropyl ether, the attack occurs at the ethyl group (primary) rather than the isopropyl group (secondary). pressbooks.pub In the case of this compound, the "2-(ethylthio)ethyl" group is a primary alkyl group attached to the ether oxygen. Cleavage would likely involve nucleophilic attack at this carbon or the vinyl carbon, depending on the conditions. Cleavage at a vinyl carbon is generally difficult.
Electronic Effects:
Electronic effects are paramount in determining the stability of potential carbocation intermediates, thus dictating whether an S({N})1 or S({N})2 pathway is favored. Substituents that can stabilize a positive charge through resonance or inductive effects will promote an S(_{N})1 mechanism. Tertiary, allylic, and benzylic groups are classic examples of this. The presence of the thioether group in the "2-(ethylthio)ethyl" substituent of the target molecule could potentially influence the stability of any carbocation formed at the adjacent carbon through participation of the sulfur lone pair, although this is less common than for oxygen.
Advanced Polymerization Studies of Ether, 2 Ethylthio Ethyl Vinyl and Its Analogues
Cationic Polymerization of Sulfide-Containing Vinyl Ethers
The introduction of a sulfur atom into the side chain of vinyl ethers significantly influences their cationic polymerization behavior. The inherent nucleophilicity of the sulfide (B99878) group can interact with the propagating carbocationic chain end, leading to both challenges and opportunities for achieving controlled/living polymerization. This section delves into the advanced polymerization studies of 2-(ethylthio)ethyl vinyl ether (ESEVE) and its analogues, focusing on the intricate interplay between initiator systems, monomer structure, and polymerization outcomes.
The living cationic polymerization of 2-(ethylthio)ethyl vinyl ether (ESEVE), a sulfide-containing vinyl ether, has been a subject of detailed investigation. The goal is to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. However, the presence of the nucleophilic sulfur atom in the pendant group presents unique challenges not typically encountered with common alkyl vinyl ethers. researchgate.net
The choice of the initiating system is paramount in controlling the cationic polymerization of ESEVE. Several systems, combining a cationogen with a Lewis acid co-initiator, have been explored. researchgate.net Common systems include hydrogen chloride (HCl) paired with zinc chloride (ZnCl₂) and 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) paired with ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅). researchgate.net
For instance, the HCl/ZnCl₂ system, a classic initiator for vinyl ether polymerization, has been applied to ESEVE. researchgate.netgoogle.com Similarly, the combination of IBEA with the stronger Lewis acid Et₁.₅AlCl₁.₅ has been examined. researchgate.net To further modulate the reactivity and achieve better control, ternary systems incorporating a second, weaker Lewis acid like tin tetrachloride (SnCl₄) have also been investigated, such as IBEA/Et₁.₅AlCl₁.₅/SnCl₄. researchgate.netresearchgate.net The rationale behind using SnCl₄ is its demonstrated ability to promote living polymerization for various vinyl ethers, sometimes even without external stabilizing additives, by forming stable dormant species. spsj.or.jpresearchgate.net
The effectiveness of these systems varies, often depending on the specific reaction conditions. The table below summarizes the general characteristics of these initiator systems in the context of vinyl ether polymerization.
| Initiator System | Cationogen | Co-initiator(s) | Typical Characteristics |
| System 1 | HCl | ZnCl₂ | A classic, moderately active system. Control can be challenging. researchgate.netgoogle.com |
| System 2 | IBEA | Et₁.₅AlCl₁.₅ | Highly active system due to the strong Lewis acidity of Et₁.₅AlCl₁.₅; can lead to uncontrolled polymerization and side reactions. researchgate.netresearchgate.net |
| System 3 | IBEA | Et₁.₅AlCl₁.₅ / SnCl₄ | A mixed Lewis acid system designed to control reactivity. SnCl₄ can stabilize the carbocation, potentially leading to a living process. researchgate.netresearchgate.net |
The sulfur atom in the ethylthioethyl pendant group of ESEVE plays a critical dual role. Sulfur compounds are known to be significantly more nucleophilic than their oxygen analogues. msu.edu This high nucleophilicity allows the pendant sulfide group to attack the highly electrophilic carbocation at the propagating chain end.
This interaction can lead to a significant side reaction: intramolecular cyclization. The attack of the sulfur atom on the carbocation forms a stable five-membered cyclic sulfonium (B1226848) ion. This event effectively terminates the propagating chain, preventing further monomer addition along the main backbone. The result is the formation of cyclic structures instead of the desired linear high-molecular-weight polymer. This side reaction is a major obstacle to achieving a controlled, living polymerization of ESEVE, often leading to low polymer yields and poorly defined products. researchgate.net
To achieve a controlled polymerization of ESEVE, the detrimental cyclization side reaction must be suppressed. Two primary strategies have been developed: modification of the monomer structure and careful selection of the Lewis acid co-initiator.
Arylsulfide Analogues: One effective approach is to reduce the nucleophilicity of the sulfur atom. This can be accomplished by replacing the alkyl sulfide group with an arylsulfide group. The polymerization of analogues such as 2-(phenylthio)ethyl vinyl ether (PSEVE) has been studied. researchgate.net In an arylsulfide, the lone pair of electrons on the sulfur atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack on the propagating carbocation. This decreased nucleophilicity significantly suppresses the intramolecular cyclization reaction, favoring the desired linear chain propagation and enabling the synthesis of well-defined polymers.
Lewis Acid Selection: The nature of the Lewis acid co-initiator profoundly impacts the reactivity of the growing carbocation. Strong Lewis acids like Et₁.₅AlCl₁.₅ create a highly reactive, "hot" carbocation, which is more susceptible to side reactions, including cyclization. researchgate.net In contrast, weaker Lewis acids like ZnCl₂ or certain combinations like those involving SnCl₄ can generate a more stable, "colder" and less reactive carbocationic species. researchgate.netspsj.or.jp This lower reactivity provides the propagating chain end with greater stability, reducing the rate of the cyclization side reaction relative to the rate of propagation and thus allowing for a more controlled, living polymerization process. spsj.or.jp
While the high nucleophilicity of the sulfide group can be problematic, it can also be harnessed to stabilize the propagating carbocation. In a living polymerization, the active chain end must be stabilized against irreversible termination and chain transfer. The interaction between the pendant sulfide group and the carbocation can form a reversible sulfonium ion. msu.edu
This reversible interaction can be considered a form of intramolecular stabilization, where the active carbocation is temporarily capped by the internal sulfur atom. This dynamic equilibrium between the open-chain carbocation and the cyclic sulfonium ion can protect the active center from reacting with impurities or undergoing other termination pathways. This stabilization is a key requirement for living polymerization, allowing the polymer chains to grow uniformly when monomer is present. The stability of carbocations is a known factor in these reactions, with more substituted carbocations generally being more stable, which influences the propensity for rearrangement and stabilization. ru.nlrsc.org
The steric environment around the sulfur atom can influence both the polymerization kinetics and the extent of side reactions. By increasing the steric bulk of the alkyl group attached to the sulfur (for example, replacing the ethyl group in ESEVE with a more sterically demanding group like a tert-butyl group), the rate of the intramolecular cyclization can be reduced.
The bulky substituent would sterically hinder the approach of the sulfur atom to the carbocationic center, making the formation of the five-membered cyclic sulfonium ion less favorable. This steric inhibition of the primary side reaction would be expected to promote linear chain growth and improve the living characteristics of the polymerization. While this specific strategy for ESEVE analogues is a logical extension of established principles, detailed studies on the direct effect of sulfide bulkiness in this exact monomer are part of ongoing research. The general principle of using bulky groups to enhance polymer properties and control polymerization is well-established, as seen in the polymerization of monomers like 2-adamantyl vinyl ether, which has a very bulky side group. researchgate.net
Living Cationic Polymerization of ESEVE (2-(ethylthio)ethyl vinyl ether)
Polymerization in Aqueous Media
Traditionally, cationic polymerization of vinyl monomers has been conducted under stringent anhydrous conditions using chlorinated solvents, which pose environmental concerns. mdpi.com The development of cationic polymerization in aqueous media represents a significant step towards "green" chemistry. However, this is challenging due to the high reactivity of the cationic propagating species with water.
Despite these challenges, aqueous cationic polymerizations of several vinyl ethers, such as isobutyl vinyl ether (IBVE), 2-chloroethyl vinyl ether (CEVE), and n-butyl vinyl ether (n-BVE), have been successfully performed in an air atmosphere. mdpi.com One such system employs a CumOH/B(C6F5)3/Et2O initiating system. mdpi.com This method can be carried out as a suspension or emulsion polymerization. mdpi.com Interestingly, unlike traditional cationic polymerization, the polymerization rate in these aqueous systems decreases as the temperature is lowered. mdpi.com The polymerization is believed to occur at the monomer/water interface. mdpi.com While only a few co-initiators like BF3OEt2 and certain heteropoly acids have been reported for the aqueous cationic polymerization of IBVE, the development of new systems is an active area of research. mdpi.com
The presence of heteroatoms, such as in di(ethylene glycol) vinyl ether, can impart water solubility to the monomer, facilitating its polymerization in aqueous systems. mdpi.com Although specific studies on the aqueous polymerization of "Ether, 2-(ethylthio)ethyl vinyl" are not widely documented, the principles established for other functional vinyl ethers provide a foundation for future research in this area. The development of moisture-tolerant systems, such as those used in cationic RAFT polymerization, further underscores the expanding scope of vinyl ether polymerization under aqueous or protic conditions. rsc.orgrsc.org
Controlled Cationic Polymerization Methodologies
Gaining control over the cationic polymerization of vinyl ethers is crucial for producing polymers with well-defined molecular weights, narrow molecular weight distributions (dispersity, Đ), and specific tacticities. nih.gov The high reactivity of the propagating cationic species often leads to uncontrolled chain transfer reactions, complicating the polymer structure. rsc.org
Trifluoromethyl sulfonates (triflates) have emerged as effective catalysts for the cationic polymerization of vinyl ethers. nih.gov These commercially available compounds can initiate polymerization under ambient conditions. nih.gov The choice of solvent and the addition of ligands have a profound impact on the polymerization process, influencing molecular weight, dispersity, and tacticity. nih.gov
For the polymerization of ethyl vinyl ether (EVE), various triflate salts have been shown to be active. nih.gov By lowering the polymerization temperature, for instance to -78 °C, chain transfer reactions can be suppressed, leading to polymers with molecular weights that are close to the theoretical values. nih.gov
The introduction of ligands, particularly bidentate ligands, can significantly influence the outcome of the polymerization. While N^N and N^O type ligands were found to be ineffective in affording polymers under certain conditions, O^O type ligands promoted homogeneous reactions and resulted in polymers with relatively narrow molecular weight distributions. rsc.org Specifically, the use of 1,1′-bi-2-naphthol (BINOL)-derived ligands has been shown to improve the isotacticity of poly(ethyl vinyl ether). rsc.org An increase in isotacticity can transform the polymer from a viscous liquid to a solid material with semi-crystalline properties. rsc.org For example, with a (CF3SO3)2Fe/L13 (a BINOL-derived ligand) system, the isotacticity of poly(ethyl vinyl ether) reached 81% m, and the resulting polymer exhibited melting temperatures. rsc.org
Table 1: Cationic Polymerization of Ethyl Vinyl Ether (EVE) Catalyzed by Trifluoromethyl Sulfonate/Ligand in Toluene (B28343) at -78 °C
| Entry | Trifluoromethyl Sulfonate | Ligand | Conv. (%) | Mn,theo (kDa) | Mn,GPC (kDa) | Đ (Mw/Mn) | m% |
| 1 | (CF3SO3)2Fe | L1 | 99 | 17.8 | 18.1 | 1.25 | 62 |
| 2 | (CF3SO3)2Fe | L2 | 99 | 17.8 | 17.9 | 1.33 | 60 |
| 3 | (CF3SO3)2Fe | L3 | 99 | 17.8 | 18.3 | 1.30 | 58 |
| 4 | (CF3SO3)2Fe | L13 | 99 | 17.8 | 19.2 | 1.45 | 81 |
Data sourced from a study by Chen et al. rsc.org Polymerization conditions: trifluoromethyl sulfonate (5 μmol), ligand (>5 μmol), toluene (25 mL), monomer (2.5 mmol), 8 h, −78 °C. Conversion and tacticity determined by NMR spectroscopy. Molecular weights and dispersity determined by GPC.
Photocatalysis offers a powerful tool for exerting external control over cationic polymerization. nih.gov By using visible light, the polymerization can be switched on and off, allowing for temporal regulation of polymer chain growth. nih.gov This method typically involves a photocatalyst and a chain-transfer agent (CTA) and proceeds under mild conditions. nih.gov
In photocontrolled cationic polymerization, CTAs are essential for achieving narrow dispersities and controlled chain growth. nih.gov The process operates via a reversible addition-fragmentation type degenerative chain transfer mechanism. nih.gov A variety of CTAs have been investigated, including dithiocarbamates and trithiocarbonates. nih.govacs.org The electronic properties of the CTA can be tuned to impact the rate of each step in the polymerization mechanism. nih.gov The purity of the CTA is also critical, especially for the polymerization of less reactive monomers. nih.gov
The activation process in these photocatalytic systems is complex. The currently accepted mechanism involves the following key steps: nih.gov
Single-Electron Transfer (SET): The process is initiated by a single-electron transfer from the CTA to the excited photocatalyst. This one-electron oxidation of the CTA generates a radical cation species. nih.gov
Mesolytic Cleavage: The resulting radical cation undergoes mesolytic cleavage. This cleavage leads to the formation of a reactive cation, which initiates the polymerization of the vinyl ether monomer, and a stable radical (e.g., a dithiocarbamate (B8719985) radical). nih.gov
Degenerative Chain Transfer: The generated cation then participates in a reversible addition-fragmentation chain transfer (RAFT)-type equilibrium, which is key to the controlled nature of the polymerization. nih.gov
Deactivation occurs when the reduced photocatalyst is oxidized by the dithiocarbamate radical, which concurrently produces a dithiocarbamate anion that caps (B75204) the growing polymer chain. nih.gov Fine-tuning the electronic and redox properties of the photocatalyst is crucial to ensure a photocontrolled system rather than just a photoinitiated one. nih.gov
Photocatalytic Control of Cationic Polymerization
Cationic Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Cationic RAFT polymerization has emerged as a robust and versatile method for the controlled polymerization of vinyl ethers. nih.gov It allows for the synthesis of polymers with predictable molecular weights and narrow dispersities. rsc.org A key advantage of cationic RAFT is its tolerance to a wider range of conditions compared to traditional living cationic polymerization, with some systems operating at room temperature and even in the presence of moisture. rsc.orgrsc.org
Unlike radical RAFT, cationic RAFT is not limited to thiocarbonylthio-based CTAs. A variety of CTAs can be employed, including thioethers, carbamates, and phosphates. nih.gov The molecular weight of the resulting polymer can be controlled by adjusting the feed ratio of the monomer to the CTA. nih.gov
One notable development is a moisture-tolerant cationic RAFT system that uses a strong organic acid, pentacarbomethoxycyclopentadiene (PCCP), as a catalyst in combination with a hydrogen bond donor. rsc.org This system can be performed neat and open to the air, simplifying the experimental setup significantly. rsc.org Despite the presence of potential terminating agents like water, the polymerization exhibits living characteristics, with a linear increase in molecular weight with conversion and the ability to perform chain extensions. rsc.org This method has been successfully applied to a range of vinyl ethers, including ethyl vinyl ether (EVE) and 2-chloroethyl vinyl ether (CEVE). rsc.org
The combination of trifluoromethyl sulfonates with RAFT agents has also been explored. For instance, (CF3SO3)2Fe can catalyze the RAFT polymerization of EVE, yielding polymers with low dispersity (Đ ≈ 1.1). nih.govnih.gov
Table 2: Moisture-Tolerant Cationic RAFT Polymerization of Various Vinyl Ethers
| Entry | Monomer | Time (h) | Conv. (%) | Mn,theo (kDa) | Mn,GPC (kDa) | Đ (Mw/Mn) |
| 1 | IBVE | 0.5 | 98 | 10.1 | 10.3 | 1.12 |
| 2 | EVE | 1.5 | 99 | 7.4 | 7.1 | 1.15 |
| 3 | CEVE | 1.5 | 99 | 10.8 | 10.4 | 1.15 |
| 4 | DHF | 0.5 | 99 | 7.2 | 7.5 | 1.15 |
| 5 | TBVE | 1 | 99 | 10.2 | 10.1 | 1.11 |
| 6 | CyVE | 1 | 99 | 12.8 | 12.5 | 1.11 |
Data sourced from a study by Shankel et al. rsc.org Polymerizations were stirred under ambient atmosphere at room temperature unless otherwise noted. Conversion determined by 1H-NMR. Molecular weights and dispersity determined by GPC.
Radical Polymerization and Copolymerization
While vinyl ethers are typically polymerized cationically due to their electron-rich nature, radical polymerization presents an alternative route, though it comes with specific challenges. fujifilm.comresearchgate.net The direct radical homopolymerization of vinyl ethers is generally difficult because the resulting propagating radicals are highly reactive and unstable, tending to undergo chain transfer reactions rather than propagation. researchgate.netcmu.edu However, recent research has shown that radical polymerization can be achieved under specific conditions, for instance by using hydroxy-functional vinyl ethers or by activating the monomers through complexation. researchgate.netrsc.orgnih.gov
Free radical polymerization is a chain reaction involving several key steps: fujifilm.com
Initiation: The process begins with the generation of free radicals from an initiator molecule, commonly an azo compound or a peroxide, through thermal decomposition. fujifilm.com These highly reactive radicals then attack a monomer unit, creating an active monomeric radical. fujifilm.com
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical site at the new chain end. This step repeats, leading to the rapid formation of a long polymer chain. fujifilm.com
Chain Transfer: This is a reaction where the activity of the growing polymer radical is transferred to another species, such as a monomer, solvent, or another polymer chain. libretexts.org This terminates the growth of one chain while initiating the growth of another. For vinyl esters and ethers, chain transfer to the monomer is a significant side reaction due to the high reactivity of the propagating radical. cmu.edumdpi.com
Termination: The growth of a polymer chain is stopped when two propagating radicals react with each other. This can occur through two primary mechanisms: combination (where the two chains join to form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one radical to the other, resulting in two terminated chains, one with a saturated end and one with an unsaturated end). libretexts.org
Reversible Deactivation Radical Polymerization (RDRP) encompasses a group of techniques that provide enhanced control over radical polymerization, exhibiting characteristics of a living polymerization. wikipedia.org The core principle of RDRP is the establishment of a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. youtube.com This equilibrium minimizes the concentration of active radicals at any given time, significantly reducing the probability of irreversible termination reactions. youtube.com This control allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. wikipedia.orgyoutube.com While initially challenging for vinyl ethers, RDRP methods are being adapted for these monomers. researchgate.net
Atom Transfer Radical Polymerization (ATRP) is a versatile RDRP method that uses a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst. wikipedia.org The mechanism involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. wikipedia.org The transition metal complex, in its lower oxidation state, activates the dormant chain (an alkyl halide) to generate a radical and is itself oxidized. The radical propagates by adding a few monomer units before it is deactivated by the catalyst in its higher oxidation state, reforming the dormant species and the original catalyst. wikipedia.org
For vinyl ethers, ATRP has been successfully applied to macromonomers. acs.orgcmu.edu In one approach, a vinyl ether-based macromonomer is first synthesized via living cationic polymerization to ensure a narrow molecular weight distribution. acs.orgcmu.edu This macromonomer, equipped with a radically polymerizable group like methacrylate, is then polymerized using ATRP. acs.orgcmu.edu This combination of techniques allows for the creation of well-defined, highly branched polymacromonomers with controlled backbone and side-chain lengths. acs.org
Table 2: Example of ATRP System for a Vinyl Ether-Based Macromonomer
| Component | Example | Function | Reference |
|---|---|---|---|
| Monomer | Isobutyl vinyl ether (IBVE) based macromonomer | Building block of the polymer backbone | acs.orgcmu.edu |
| Initiator | Ethyl 2-bromoisobutyrate | Provides the initial alkyl halide for activation | acs.orgcmu.edu |
| Catalyst | Copper(I) bromide (CuBr) | Activates/deactivates the polymer chain | acs.orgcmu.edu |
| Ligand | 4,4'-di-n-heptyl-2,2'-bipyridine (dHbipy) | Solubilizes the copper catalyst | acs.orgcmu.edu |
Organometallic-Mediated Radical Polymerization (OMRP) is another type of RDRP where a stable organometallic species reversibly forms at the end of the growing polymer chain. A prominent example is cobalt-mediated radical polymerization (CMRP). acs.org In this system, an organo-cobalt complex can act as a transfer agent in a degenerative transfer mechanism. acs.org The polymerization of vinyl monomers like vinyl acetate has been controlled using this method, demonstrating a linear increase in molecular weight with conversion and the ability to form block copolymers, which are hallmarks of a living polymerization. acs.org The mechanism involves the reversible cleavage of the carbon-cobalt bond to generate the propagating radical. While less explored for sulfur-containing vinyl ethers specifically, the principles of OMRP offer a potential pathway for the controlled radical polymerization of these monomers.
Radical Ring-Opening Polymerization (RROP) for Degradable Vinyl Copolymers
Radical ring-opening polymerization (rROP) has emerged as a powerful strategy for synthesizing degradable vinyl copolymers. This technique combines the versatility of radical polymerization of vinyl monomers with the ability to introduce cleavable linkages into the polymer backbone, a feature typically associated with ring-opening polymerization of cyclic esters or carbonates. nih.gov The key advantage of rROP is its compatibility with a wide array of vinyl monomers under standard radical polymerization conditions, allowing for the creation of polymers with tailored properties and controlled degradability. nih.govnih.gov
A significant advancement in rROP is the use of cyclic thiocarbonyl compounds, such as thionolactones and cyclic thionocarbamates, to install thioester linkages into the polymer backbone. nih.govacs.org These monomers are particularly effective because the thiocarbonyl group (C=S) is an efficient radical acceptor, and the subsequent ring-opening is thermodynamically driven by the formation of a stable carbonyl group (C=O). nih.govacs.org
The general mechanism involves the addition of a propagating radical (from a vinyl monomer like a vinyl ether) to the C=S bond of the cyclic monomer. The resulting radical intermediate undergoes β-scission, which opens the ring and incorporates a thioester group into the polymer backbone, regenerating a radical that can continue the polymerization process. acs.org This method has been successfully applied to create degradable copolymers of N-vinyl monomers by using cyclic thionocarbamates. nih.govacs.orgnih.gov For instance, phenyl-substituted cyclic thionocarbamates have been shown to copolymerize with N-vinylpyrrolidone (NVP), N-vinyl carbazole, and N-vinyl caprolactam, yielding copolymers that can be degraded under mild hydrolytic conditions. nih.gov
Computational and experimental studies have provided deep insights into the factors governing the efficiency of this process. The reactivity of the thionolactone monomer is influenced by substituents that affect the rate of radical addition (k_add) and, more importantly, the rate of β-scission (k_β). acs.org A higher ratio of β-scission to radical addition promotes efficient ring-opening and incorporation of the degradable linkage. acs.org
Table 1: Representative Cyclic Monomers for RROP with Vinyl Monomers
| Cyclic Monomer | Comonomer Example(s) | Resulting Labile Linkage | Key Findings | Reference(s) |
| Cyclic Thionocarbamates (e.g., PhCTC) | N-Vinylpyrrolidone (NVP), N-Vinyl Carbazole | Thiocarbamate / Thioester | Successful copolymerization creates hydrolytically degradable N-vinyl copolymers. | nih.govacs.org |
| Dibenzo[c,e]oxepane-5(7H)-thione (DOT) | Styrene, Acrylates | Thioester | Efficiently incorporates thioester linkages into various polymer architectures. | nih.govacs.org |
| Thionoisochromanone (TIC) | Styrene | Thioester | A sustainable, fungi-derivable six-membered thionolactone capable of rROP. | researchgate.net |
| Cyclic Ketene Acetal (B89532) (CKA) | Acrylates | Ester | Used in redox-initiated in situ rROP to form robust, backbone-degradable adhesives. | nih.gov |
Emulsion and Miniemulsion Polymerization Techniques
Emulsion and miniemulsion polymerization are heterogeneous techniques conducted in an aqueous medium, offering advantages such as rapid polymerization rates, high molecular weights, and efficient heat dissipation. While common for many vinyl monomers, the application of these techniques to highly reactive cationic monomers like vinyl ethers presents unique challenges.
Aqueous cationic polymerization of vinyl ethers such as isobutyl vinyl ether (IBVE) and 2-chloroethyl vinyl ether (CEVE) has been successfully performed in suspension and emulsion systems. mdpi.com These polymerizations can be initiated by systems like CumOH/B(C₆F₅)₃/Et₂O in an air atmosphere. mdpi.com A key finding is that the polymerization sites are located at the monomer/water interface. mdpi.com Due to the high reactivity of vinyl ethers, the reactions are often severely exothermic and can suffer from poor reproducibility, which can be mitigated by the careful selection of initiators, co-solvents, and surfactants, or by reducing the reaction temperature. mdpi.com
Radical emulsion copolymerization has also been used for fluorinated vinyl ethers. For example, vinylidene fluoride (B91410) (VDF) has been copolymerized with perfluoromethyl vinyl ether (PMVE) via an emulsion process initiated by potassium persulfate. rsc.org This method can produce high molecular weight copolymers, and under specific conditions, stable latexes with controlled particle sizes can be achieved. rsc.org
Table 2: Emulsion/Suspension Polymerization of Vinyl Ethers
| Monomer(s) | Polymerization Type | Initiating System | Key Observations | Reference(s) |
| Isobutyl vinyl ether (IBVE), 2-chloroethyl vinyl ether (CEVE) | Aqueous Cationic Suspension/Emulsion | CumOH/B(C₆F₅)₃/Et₂O | Polymerization occurs at the monomer/water interface; reaction is highly exothermic. | mdpi.com |
| Vinylidene fluoride (VDF), Perfluoromethyl vinyl ether (PMVE) | Radical Emulsion | Potassium Persulfate | Produces high molecular weight copolymers; stable latexes can be formed. | rsc.org |
| Vinyl Acetate, Ethylene (B1197577) | Emulsion | Potassium Permanganate | Used to produce copolymer emulsions with good structural viscosity. | google.com |
Thiol-Ene Photopolymerization Mechanisms
Thiol-ene photopolymerization is a highly efficient photoclick reaction that proceeds via a step-growth radical mechanism. bohrium.com It involves the light-induced reaction between a thiol (R-SH) and an alkene ('ene'), such as a vinyl ether. The mechanism is a two-step chain reaction:
Propagation: A thiyl radical (RS•) adds across the vinyl ether double bond, forming a carbon-centered radical.
Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the cycle. bohrium.com
This process is known for being rapid, relatively insensitive to oxygen inhibition compared to traditional radical polymerizations, and for producing uniform polymer networks. radtech.org A key feature of the thiol-vinyl ether reaction is that the polymerization kinetics are governed by the relative rates of propagation (k_p) and chain transfer (k_CT). acs.orgresearchgate.net The ratio of these kinetic parameters (k_p/k_CT) dictates the reaction orders with respect to the thiol and ene functional groups. bohrium.comacs.org For thiol-vinyl ether systems, this ratio is near unity (k_p/k_CT ≈ 1.2), indicating that the propagation and chain transfer steps have comparable rates. acs.org
Synthesis of Advanced Polymer Architectures
The ability to control the polymerization of 2-(ethylthio)ethyl vinyl ether opens up possibilities for the synthesis of advanced polymer architectures with tailored properties and functionalities. These include block copolymers and star-shaped polymers, which have a wide range of potential applications.
Block Copolymers (e.g., via Sequential Monomer Addition)
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) that are covalently linked together. The synthesis of well-defined block copolymers requires a polymerization technique that proceeds with a high degree of control, allowing for the sequential addition of different monomers. Living cationic polymerization is an ideal method for this purpose. nih.gov
The synthesis of block copolymers containing a poly(2-(ethylthio)ethyl vinyl ether) segment can be achieved by the sequential monomer addition method. nih.gov In this approach, the first monomer is polymerized to near completion under living conditions, resulting in polymer chains that retain their active cationic ends. A second monomer is then introduced to the reaction mixture, which initiates the polymerization of the second block from the active ends of the first block. This process can be repeated with additional monomers to create multiblock copolymers.
The success of this method relies on the ability to maintain the "living" nature of the propagating species throughout the polymerization of each block. The choice of initiator, Lewis acid, and reaction conditions must be carefully optimized to ensure efficient initiation of the second block and to prevent termination or chain transfer reactions. researchgate.net
For example, a diblock copolymer of 2-(ethylthio)ethyl vinyl ether and another vinyl ether, such as isobutyl vinyl ether (IBVE), could be synthesized. The properties of the resulting block copolymer would depend on the length and chemical nature of each block. A block copolymer with a hydrophilic poly(2-(ethylthio)ethyl vinyl ether) segment and a hydrophobic poly(isobutyl vinyl ether) segment would be amphiphilic and could self-assemble into various nanostructures, such as micelles or vesicles, in a selective solvent.
The synthesis of degradable multiblock copolymers has been demonstrated through the cationic copolymerization of vinyl ethers and cyclic thioacetals. nih.gov By sequentially adding different vinyl ether monomers, multiblock copolymers with thioacetal linkages in the backbone were obtained. nih.gov These thioacetal groups can be cleaved under specific conditions, leading to the degradation of the polymer into its constituent diblock segments. nih.gov A similar strategy could potentially be employed using 2-(ethylthio)ethyl vinyl ether to create advanced, responsive materials.
Star-Shaped Polymers
Star-shaped polymers are branched macromolecules consisting of multiple linear polymer chains (arms) linked to a central core. nih.gov They exhibit unique properties compared to their linear counterparts of the same molecular weight, such as lower solution viscosity, a more compact structure, and a higher density of functional groups at the periphery.
Several methods can be used to synthesize star-shaped poly(vinyl ether)s. One common approach is the "arm-first" method, where linear polymer arms are first synthesized via living cationic polymerization. nih.gov These living polymer chains are then reacted with a multifunctional linking agent, which acts as the core of the star. nih.gov The number of arms in the resulting star polymer is determined by the functionality of the linking agent and the reaction conditions.
For the synthesis of star-shaped poly(2-(ethylthio)ethyl vinyl ether), linear arms of the polymer would first be prepared using a living cationic polymerization technique. A suitable multifunctional linking agent, such as a divinyl ether or a compound with multiple reactive sites, would then be added to the living polymer solution to form the star-shaped architecture. nih.gov
Another approach is the "core-first" method, where a multifunctional initiator is used to simultaneously initiate the growth of multiple polymer arms from a central core. This method requires an initiator with a specific number of initiating sites.
The properties of the resulting star-shaped poly(2-(ethylthio)ethyl vinyl ether) would be influenced by the number and length of the arms, as well as the nature of the core. The thioether functionality in the arms could be used for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking to form a network structure. The synthesis of star-shaped poly(vinyl ether)s with a high number of arms and narrow molecular weight distributions has been successfully demonstrated. researchgate.net
End-Functionalized Polymers
The synthesis of end-functionalized polymers, where a specific chemical group is placed at the terminus of a polymer chain, is crucial for creating advanced materials like block copolymers, polymer-drug conjugates, and surface modifiers. For poly(2-(ethylthio)ethyl vinyl ether), this is achieved with high precision through living cationic polymerization. nih.gov This technique allows for the polymerization to proceed without termination or irreversible chain-transfer reactions, meaning the growing chain end remains active. nih.gov
By carefully selecting a terminating agent, this "living" cationic center can be quenched to install a desired functional group. For instance, reacting the living polymer chain with functionalized alcohols, amines, or other nucleophiles can introduce hydroxyl, amino, or other specific functionalities at the chain end. This process, known as end-capping, provides a powerful tool for tailoring the properties of poly(2-(ethylthio)ethyl vinyl ether) for specific applications. The ability to create well-defined polymers with controlled molecular weight and a specific end-group functionality is a hallmark of modern polymer synthesis. nih.govacs.org
Complex Macromolecular Structures
Living cationic polymerization is a versatile platform that enables the synthesis of poly(2-(ethylthio)ethyl vinyl ether) with complex macromolecular architectures beyond simple linear chains. These advanced structures include block, graft, and star copolymers.
Block Copolymers : These are synthesized by the sequential addition of different monomers. First, 2-(ethylthio)ethyl vinyl ether is polymerized under living conditions. Once this monomer is consumed, a second, different vinyl ether monomer is introduced to the reactor, which then polymerizes from the active end of the first block. This process creates a polymer chain composed of two or more distinct segments, such as poly(2-(ethylthio)ethyl vinyl ether)-block-poly(methyl vinyl ether). nih.govchemrxiv.org This method allows for the creation of amphiphilic structures that can self-assemble in solution. researchgate.net
Graft Copolymers : The "grafting-from" method is a powerful strategy to create polymers with a backbone of one type and side chains of another. nih.govacs.org This can be accomplished by first synthesizing a polymer backbone that contains latent initiating sites. For instance, one could copolymerize 2-(ethylthio)ethyl vinyl ether with a specially designed vinyl ether monomer that carries a protected initiating group. After the initial polymerization, these protected groups along the backbone are deprotected to reveal active sites. A second monomer can then be polymerized from these sites, growing "grafts" from the main chain to form a brush-like structure. nih.govacs.org
Star Polymers : Star-shaped polymers, consisting of multiple polymer "arms" radiating from a central core, can be synthesized using a multifunctional initiator. This initiator core possesses several sites from which polymer chains can grow simultaneously. When 2-(ethylthio)ethyl vinyl ether is polymerized using such an initiator, multiple arms of poly(2-(ethylthio)ethyl vinyl ether) are formed, all connected to the central point.
The table below summarizes the synthetic strategies for these complex architectures.
Table 1: Synthetic Strategies for Complex Macromolecular Architectures
| Architecture | Synthetic Strategy | Description |
|---|---|---|
| Block Copolymer | Sequential Monomer Addition | Polymerization of a second monomer from the living end of a pre-formed polymer block. nih.govresearchgate.net |
| Graft Copolymer | "Grafting-From" Method | Polymerization of side chains from initiating sites located along a polymer backbone. nih.govacs.org |
| Star Polymer | Multifunctional Initiator | Simultaneous growth of multiple polymer arms from a central initiator core. |
Post-Polymerization Modification and Functionalization
Post-polymerization modification (PPM) is a powerful technique for introducing diverse functionalities into a polymer after its initial synthesis. acs.org For poly(2-(ethylthio)ethyl vinyl ether), the pendant thioether group serves as a highly versatile chemical handle for a wide range of transformations.
Activation of Pendant Groups for Further Chemical Transformations (e.g., Oxidation of Thioethers, Nucleophilic Substitution)
The pendant thioether groups along the backbone of poly(2-(ethylthio)ethyl vinyl ether) can be chemically activated to facilitate further reactions. Two primary activation methods are oxidation and alkylation.
Oxidation of Thioethers : The thioether can be readily oxidized to form a more polar sulfoxide (B87167) and, with a stronger oxidant or harsher conditions, a sulfone. acs.orgrsc.org This transformation significantly alters the chemical nature of the polymer, increasing its polarity and changing its solubility and thermal properties. acs.org The oxidation can be triggered by reactive oxygen species (ROS) like hydrogen peroxide, making these polymers responsive to specific chemical environments, which is a desirable trait for applications in drug delivery or sensors. nih.govnih.gov The rate and extent of this oxidation can be tuned by the chemical environment, providing a controllable activation mechanism. nih.gov
Alkylation to Form Sulfonium Salts : A particularly effective activation method is the alkylation of the pendant thioether groups with an alkyl halide (e.g., methyl iodide) to form positively charged trialkylsulfonium salts. researchgate.net This converts the neutral thioether into an ionic group, dramatically changing the polymer's properties, such as making it water-soluble. More importantly, the resulting sulfonium salt is an excellent leaving group, priming the polymer for subsequent nucleophilic substitution reactions. acs.orgcore.ac.uk This process essentially turns the entire polymer backbone into a reactive scaffold. ntu.edu.sg
The table below details these key activation reactions.
Table 2: Activation of Pendant Thioether Groups
| Reaction | Reagent Example | Product | Key Feature |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | Pendant Sulfoxide/Sulfone | Increases polarity; creates stimuli-responsive behavior. acs.orgnih.gov |
| Alkylation | Methyl Iodide (CH₃I) | Pendant Sulfonium Salt | Creates a charged polymer and an excellent leaving group for nucleophilic substitution. researchgate.netacs.org |
Creation of Precision Macromolecular Structures
Once the pendant thioether groups are activated, particularly as sulfonium salts, they become highly efficient sites for creating precisely defined macromolecular structures. The activated polymer serves as a versatile platform for introducing a vast array of new functional groups via nucleophilic substitution.
By reacting the poly(sulfonium salt) with different nucleophiles, a library of new functional polymers can be generated from a single parent polymer. researchgate.net For example, reaction with amines introduces pendant amino groups, while reaction with thiols introduces new sulfide linkages. This method allows for the precise installation of chemical functionalities along the polymer chain with high efficiency, often under mild conditions. ntu.edu.sg
This strategy also provides a route to complex architectures through a "grafting-onto" approach. A pre-synthesized polymer chain with a nucleophilic end-group can attack the sulfonium sites on the poly(2-(ethylthio)ethyl vinyl ether) backbone, displacing the dialkyl sulfide leaving group and forming a covalent bond. This results in the creation of a graft copolymer with well-defined side chains. The efficiency and modularity of these reactions, often categorized as "click-type" transformations, enable the synthesis of highly complex and tailored materials. acs.orgresearchgate.net The ability to sequentially modify the polymer allows for the creation of multifunctional materials where different functionalities are positioned along the same polymer backbone. acs.org
The table below illustrates how activated pendant groups can be used to build precision structures.
Table 3: Creating Precision Structures via Nucleophilic Substitution on Sulfonium Salts
| Nucleophile | Attached Functional Group | Resulting Structure |
|---|---|---|
| Amine (R-NH₂) | Pendant Amino Group | Functionalized linear polymer |
| Thiol (R-SH) | Pendant Thioether | Functionalized linear polymer |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied in chemistry and materials science.
Investigation of Initiator Performance and Reactivity
Interactive Data Table: Hypothetical Initiator Reactivity
The following table is a placeholder to illustrate the type of data that could be generated. The values are not based on actual calculations.
| Initiator System | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Cationic | Data not available | Data not available |
| Radical | Data not available | Data not available |
| Anionic | Data not available | Data not available |
Molecular Dynamics Simulations of Polymer Chains
Molecular dynamics (MD) simulations offer a powerful approach to understanding the structure-property relationships of polymers at the atomic level. For poly(2-(ethylthio)ethyl vinyl ether), MD simulations can provide detailed information about the conformational behavior of the polymer chains and the nature of the interactions that govern the bulk properties of the material. mdpi.com
Structural Behavior and Conformational Studies
Key aspects of the structural behavior that can be investigated include:
Local Conformation: The distribution of dihedral angles along the polymer backbone and in the side chains reveals the preferred local conformations. For instance, the gauche and anti conformations around the C-C, C-O, and C-S bonds can be quantified. Studies on similar poly(ether-thioethers) have shown that the presence of thioether linkages can influence the glass transition temperature and crystallinity. acs.org
By analyzing the simulation data, it is possible to construct a detailed picture of how the chemical structure of poly(2-(ethylthio)ethyl vinyl ether) translates into its three-dimensional architecture and dynamic behavior.
| Parameter | Description | Information Gained from Simulations |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size of the polymer coil. | Provides insight into how compact or extended the polymer chain is under different conditions. |
| End-to-End Distance | The distance between the two ends of the polymer chain. | Complements the radius of gyration in describing the overall chain conformation. |
| Dihedral Angle Distribution | The statistical distribution of torsional angles along the polymer backbone and side chains. | Reveals the preferred local conformations (e.g., gauche, anti) and the rotational energy barriers. |
| Persistence Length | A measure of the stiffness or rigidity of the polymer chain. | Indicates how quickly the direction of the polymer chain becomes decorrelated along its length. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "Ether, 2-(ethylthio)ethyl vinyl," a combination of ¹H, ¹³C, and potentially ²⁹Si NMR (if incorporated into siloxane structures) would provide a comprehensive understanding of its atomic connectivity and environment.
¹H NMR for Structural Elucidation and Conversion Tracking
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of "this compound" is expected to exhibit characteristic signals for both the vinyl and the ethylthioethyl groups.
Structural Elucidation: The vinyl group protons (–O–CH=CH₂) typically appear as a set of three distinct signals in the downfield region of the spectrum due to the influence of the electronegative oxygen atom and the double bond. These signals form a complex splitting pattern (dd, or doublet of doublets) because of geminal, cis, and trans couplings. For comparison, the vinyl protons of ethyl vinyl ether resonate at approximately 6.43 ppm (dd), 4.14 ppm (dd), and 3.95 ppm (dd).
The protons of the ethylthioethyl moiety (–S–CH₂–CH₂–O– and CH₃–CH₂–S–) would appear more upfield. Protons on carbons adjacent to sulfur (in sulfides) typically resonate in the 2.0–2.5 ppm range. libretexts.org The protons on the carbon adjacent to the ether oxygen (–CH₂–O–) are expected between 3.4 and 4.5 ppm. libretexts.org
Predicted ¹H NMR Chemical Shifts for this compound:
Vinyl Group: Signals expected in the range of 4.0–6.5 ppm.
–O–CH₂–CH₂–S–: The methylene (B1212753) group adjacent to the oxygen (–O–CH₂–) would likely appear around 3.7–4.0 ppm, while the methylene group next to the sulfur (–CH₂–S–) would be found around 2.7–3.0 ppm.
Ethyl Group (CH₃–CH₂–S–): A quartet for the methylene protons (–CH₂–S–) is expected around 2.5 ppm, and a triplet for the methyl protons (CH₃–) around 1.2 ppm.
Conversion Tracking: ¹H NMR is also a powerful tool for monitoring chemical reactions. For instance, during the synthesis of this compound, such as the vinylation of 2-(ethylthio)ethanol, the disappearance of the alcohol proton (–OH) signal and the appearance of the characteristic vinyl proton signals would indicate the progression of the reaction. The integration of these signals allows for the quantification of conversion rates. Similarly, in polymerization reactions involving the vinyl group, the disappearance of the vinyl proton signals can be tracked to determine the extent of polymerization. researchgate.net
Interactive Data Table: Predicted ¹H NMR Data
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| =CH-O- | ~6.4 | Doublet of doublets (dd) | Part of the AMX spin system of the vinyl group. |
| =CH₂ (trans to -O-) | ~4.2 | Doublet of doublets (dd) | |
| =CH₂ (cis to -O-) | ~4.0 | Doublet of doublets (dd) | |
| -O-CH₂-CH₂-S- | ~3.8 | Triplet (t) | Deshielded by the adjacent oxygen atom. |
| -O-CH₂-CH₂-S- | ~2.8 | Triplet (t) | Influenced by both sulfur and oxygen atoms. |
| CH₃-CH₂-S- | ~2.5 | Quartet (q) | Adjacent to the sulfur atom. |
| CH₃-CH₂-S- | ~1.2 | Triplet (t) | Standard alkyl region. |
¹³C NMR for Structural Elucidation
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon environment produces a distinct signal.
Structural Elucidation: For "this compound," the vinyl carbons are the most downfield, with the CH carbon appearing around 150 ppm and the CH₂ carbon around 87 ppm, similar to ethyl vinyl ether (151.8 ppm and 86.2 ppm). Carbons bonded to an ether oxygen typically resonate in the 60–80 ppm range, while those bonded to a sulfur atom in a thioether are found in a more upfield region. oregonstate.eduresearchgate.net
Predicted ¹³C NMR Chemical Shifts for this compound:
Vinyl Group (=CH-O-): ~152 ppm
Vinyl Group (=CH₂): ~87 ppm
–O–CH₂–CH₂–S–: ~68 ppm
–O–CH₂–CH₂–S–: ~32 ppm
CH₃–CH₂–S–: ~30 ppm
CH₃–CH₂–S–: ~15 ppm
Decoupled ¹³C NMR spectra show all peaks as singlets. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the structure.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| =CH-O- | ~152 | Most downfield due to attachment to oxygen. |
| =CH₂ | ~87 | Typical for terminal vinyl ether carbon. |
| -O-CH₂-CH₂-S- | ~68 | Carbon adjacent to ether oxygen. |
| -O-CH₂-CH₂-S- | ~32 | Carbon adjacent to sulfur. |
| CH₃-CH₂-S- | ~30 | Methylene carbon of the ethyl group. |
| CH₃-CH₂-S- | ~15 | Methyl carbon of the ethyl group. |
²⁹Si NMR for Specific Siloxane Structures
Should "this compound" be used to functionalize a siloxane polymer (e.g., through hydrosilylation of the vinyl group), ²⁹Si NMR spectroscopy would be indispensable for characterizing the resulting structure. The chemical shift of a silicon atom is highly sensitive to its local electronic environment, including the number of oxygen atoms bonded to it and the nature of the organic substituents. magritek.com
Polysiloxanes are described by M, D, T, and Q units, representing silicon atoms with one, two, three, and four siloxane (Si-O-Si) bonds, respectively. pascal-man.com
M units (R₃SiO₀.₅): End-of-chain groups.
D units (R₂SiO): Linear chain segments.
T units (RSiO₁.₅): Branching points.
Q units (SiO₂): Cross-linking points.
When the vinyl ether is attached to the siloxane backbone, the ²⁹Si signal corresponding to the silicon atom bearing the functional group will shift. For example, if the vinyl group reacts with a Si-H group on a poly(methylhydrosiloxane), the T-H unit (CH₃Si(H)O₁.₅) would be converted to a T-R' unit (where R' is the 2-(ethylthio)ethyl ether group). This change would cause a distinct shift in the ²⁹Si NMR spectrum, allowing for the confirmation of grafting and the analysis of the polymer's microstructure. osti.gov Coordination of metal ions to the siloxane backbone can also induce a characteristic downfield shift in the ²⁹Si NMR spectrum. researchgate.net
Interactive Data Table: Typical ²⁹Si NMR Chemical Shift Ranges for Siloxane Units
| Siloxane Unit | Typical Chemical Shift Range (ppm) | Description |
|---|---|---|
| M (R₃SiO₀.₅) | +10 to -10 | Monofunctional (Chain End) |
| D (R₂SiO) | -10 to -40 | Difunctional (Linear) |
| T (RSiO₁.₅) | -50 to -80 | Trifunctional (Branching) |
| Q (SiO₂) | -90 to -120 | Tetrafunctional (Cross-link) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution MS
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For "this compound" (C₆H₁₂OS), HRMS would distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This is crucial for unambiguous identification. copernicus.org Techniques like Atmospheric Pressure Chemical Ionization (APCI) have proven effective for the direct and comprehensive speciation of sulfur compounds in complex mixtures. rsc.org
Interactive Data Table: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂OS |
| Monoisotopic Mass | 132.0609 u |
| Nominal Mass | 132 u |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile components in a mixture. restek.com In an analysis containing "this compound," the gas chromatograph would first separate the compound from other components based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum serves as a chemical fingerprint. For this molecule, characteristic fragmentation would likely involve:
Cleavage of the C-S and C-O bonds.
Formation of fragments corresponding to the ethylthio group (CH₃CH₂S⁺), the vinyl ether moiety (CH₂=CHO⁺), and various rearrangements.
The presence of sulfur-containing fragments is particularly diagnostic and can be identified by their isotopic pattern.
GC-MS is invaluable for quality control, purity assessment, and the analysis of complex reaction mixtures, such as those from polymerization or environmental samples. nih.govchromatographyonline.com The analysis of organic sulfur compounds in various matrices has been well-documented using GC-MS. acs.orgacs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of various bonds and structural features.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Structural Changes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, high-resolution method used to identify the functional groups present in "this compound" and to monitor structural changes during polymerization.
For vinyl ethers in general, characteristic IR absorption bands are observed. Alkyl vinyl ethers typically exhibit two bands around 1220 cm⁻¹ and 850 cm⁻¹, though the latter can be very weak. quimicaorganica.org The C-O single bond stretching in ethers generally appears in the 1050 to 1150 cm⁻¹ range. libretexts.org Specifically, for ethyl vinyl ether, a notable C-O stretch is observed at 1117 cm⁻¹. libretexts.org The presence of the vinyl group (C=C) is indicated by a stretching vibration in the range of 1640 to 1680 cm⁻¹. pressbooks.pub
During the polymerization of "this compound," the disappearance of the peaks associated with the vinyl group and the retention of the ether linkage peaks in the FTIR spectrum would confirm the conversion of the monomer to the polymer, poly(2-(ethylthio)ethyl vinyl ether).
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight and its distribution.
Determination of Molecular Weight (Mw, Mn) and Molecular Weight Distribution (Mw/Mn, Dispersity Đ)
GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. A narrow dispersity (Đ close to 1) indicates a more controlled polymerization process, resulting in polymer chains of similar lengths. nih.gov
For instance, in the cationic polymerization of ethyl vinyl ether, GPC analysis using polystyrene calibration can be employed to determine these molecular weight parameters. nih.gov The molecular weights can be controlled by adjusting the ratio of monomer to initiator. nih.gov Research on poly(ethyl vinyl ether) has reported an average Mw of approximately 3,800 as determined by GPC. sigmaaldrich.com
Monitoring Polymerization Progress and Block Copolymer Formation
GPC/SEC is also instrumental in monitoring the progress of a polymerization reaction. By taking aliquots at different time intervals, one can observe the increase in molecular weight as the polymer chains grow. This technique is also crucial for confirming the successful formation of block copolymers. When a second monomer is added to a living polymer chain, a shift in the GPC trace to a higher molecular weight, while maintaining a narrow dispersity, provides strong evidence of block copolymer formation. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are vital for understanding the thermal stability and phase transitions of polymers.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Crystallization Behaviors
Differential Scanning Calorimetry (DSC) is a primary technique for determining the glass transition temperature (Tg) of a polymer. The Tg is a critical property that marks the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com This transition is observed as a step-like change in the heat flow curve from the DSC analysis.
The Tg of a polymer is influenced by its chemical structure and molecular weight. For poly(ethyl vinyl ether), a glass transition temperature of -60 °C has been reported. sigmaaldrich.com The study of similar fluorinated side-chain polymers, such as poly{2-(perfluorooctyl) ethyl vinyl ether}, also utilizes DSC to investigate their thermal behavior and liquid-crystalline structures. researchgate.net DSC can also be used to study crystallization and melting behavior in semi-crystalline polymers by observing the exothermic and endothermic peaks, respectively.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides quantitative information on the thermal stability and decomposition profile of a material. The methodology involves continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere, which can be inert (e.g., nitrogen, argon) or reactive (e.g., air, oxygen). The resulting data is typically plotted as mass versus temperature or time, yielding a thermogram, or TGA curve. The first derivative of this curve (DTG curve) illustrates the rate of mass loss and can pinpoint the temperatures at which the most significant thermal events occur.
For the compound This compound , a TGA analysis would be instrumental in determining its thermal stability, the temperature ranges of its decomposition, and the residual mass upon thermal degradation. While specific, publicly available TGA data for "this compound" is not present in the reviewed scientific literature, the thermal behavior of the molecule can be inferred from the constituent functional groups: a vinyl ether and a thioether linkage.
The vinyl ether group is known to be highly reactive and can undergo polymerization, often initiated by heat or acidic catalysts. chemicalbook.comwikipedia.org It is also susceptible to hydrolysis and other addition reactions. chemicalbook.comsci-hub.se The thioether linkage, on the other hand, presents a different potential decomposition pathway. The thermal decomposition of related, simpler alkyl vinyl ethers has been studied. For instance, vinyl ethyl ether has been found to decompose at temperatures between 377°C and 448°C, primarily yielding ethylene (B1197577) and acetaldehyde (B116499) through a reaction that is largely considered a molecular rearrangement. researchgate.net The presence of the sulfur atom in the ethylthioethyl group of the target molecule would likely influence the decomposition mechanism and onset temperature.
A hypothetical TGA experiment on "this compound" would provide critical data points regarding its thermal stability. The key parameters that would be determined from its TGA curve are:
Onset Temperature of Decomposition (Tonset): The temperature at which the initial, significant mass loss begins. This is a primary indicator of the thermal stability of the compound.
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve. For a multi-step decomposition, multiple Tpeak values would be observed.
Decomposition Stages: The TGA curve would reveal whether the compound decomposes in a single step or through multiple, distinct stages. The presence of both ether and thioether functionalities might lead to a multi-stage decomposition profile.
Residual Mass: The percentage of the initial mass that remains at the end of the analysis at a specified high temperature. This provides insight into the formation of any non-volatile residues or char.
Given the absence of experimental data, a representative data table for the thermal decomposition of "this compound" cannot be constructed. However, the table below illustrates the typical format and the type of data that would be generated from such an analysis.
Interactive Data Table: Hypothetical TGA Data for this compound
| Parameter | Value (Hypothetical) | Description |
| Tonset (°C) | Data Not Available | The temperature at which significant decomposition begins. |
| Tpeak (°C) | Data Not Available | The temperature of the maximum rate of mass loss. |
| Mass Loss (%) | Data Not Available | The percentage of mass lost during a specific decomposition stage. |
| Residual Mass (%) | Data Not Available | The percentage of mass remaining at the end of the experiment. |
The execution of a TGA study on "this compound" would be a valuable contribution to the understanding of its chemical properties, providing essential data for its handling, storage, and potential applications in environments where thermal stability is a critical factor.
Derivatives and Functional Analogues of Ether, 2 Ethylthio Ethyl Vinyl
Synthesis of Derivatives with Modified Side Chains
The synthesis of derivatives of 2-(ethylthio)ethyl vinyl ether with altered side chains can be achieved through several strategic approaches, allowing for the introduction of a wide array of functional groups.
One prominent method is the transetherification of a parent vinyl ether, such as ethyl vinyl ether (EVE), with a functionalized alcohol. academie-sciences.fracademie-sciences.fr This reaction is often catalyzed by palladium complexes, such as those generated in situ from palladium(II) acetate (B1210297) and a ligand like 1,10-phenanthroline (B135089). academie-sciences.fracademie-sciences.fr The process allows for the creation of various vinyl ethers by reacting EVE with alcohols containing different functionalities. rsc.org For example, this strategy has been successfully employed to synthesize vinyl ethers bearing furan (B31954), methoxybenzene, and oligo(ethylene oxide) side chains. academie-sciences.fracademie-sciences.fr The reaction conditions, including the catalyst amount, solvent, and reactant ratios, can be optimized to achieve good yields (40-84%). academie-sciences.frrsc.org
Another versatile method involves the reaction of disulfides with calcium carbide, which serves as an acetylene (B1199291) source, to produce vinyl thioethers. researchgate.net This procedure is effective for a range of substrates, including aliphatic, aromatic, and heteroaromatic disulfides, enabling the synthesis of vinyl thioethers with diverse side chains. researchgate.net
Furthermore, post-polymerization modification (PPM) offers a powerful route to functionalized poly(vinyl ether)s. researchgate.net This involves first polymerizing a vinyl ether monomer containing a reactive handle, such as a double or triple bond, and then using click chemistry reactions like thiol-ene or thiol-yne additions to introduce various side chains. researchgate.net Living cationic polymerization can be used to create well-defined polymers with pendant C=C or C≡C bonds, which are then available for these chemoselective modification reactions. researchgate.net
Finally, specific functional monomers can be synthesized and then polymerized. For instance, thioether-functionalized olefin monomers, such as ortho-thiophenylpropylenes, can be copolymerized with ethylene (B1197577) using scandium catalysts to produce polyolefins with thioether side chains. acs.org
Table 1: Examples of Synthesized Functional Vinyl Ether Derivatives
| Precursor Alcohol/Thiol | Catalyst/Method | Resulting Vinyl Ether Derivative | Reference |
| Furfuryl alcohol | Pd(OAc)₂ / 1,10-phenanthroline | 2-(vinyloxymethyl) furan | academie-sciences.fr |
| 1,2,3-Trimethoxy-5-(hydroxymethyl)benzene | Pd(OAc)₂ / 1,10-phenanthroline | 1,2,3-Trimethoxy-5-(vinyloxymethyl)benzene | academie-sciences.fr |
| Tetraethylene glycol | Pd(OAc)₂ / 1,10-phenanthroline | 2-(2-(vinyloxy)ethoxy)ethanol | academie-sciences.fr |
| Various Disulfides | Calcium Carbide / H₂O | Various Vinyl Thioethers | researchgate.net |
Chemical Reactions and Properties of Related Thioether-Containing Vinyl Compounds
Thioether-containing vinyl compounds exhibit a rich and varied reactivity, largely influenced by the sulfur atom and the vinyl group.
A fundamental reaction of vinyl ethers is their interaction with thiols. google.com In the presence of an acid catalyst under anhydrous conditions, thiols can add across the double bond of a vinyl ether to form a thioacetal. google.comresearchgate.net Alternatively, this addition can proceed via a radical mechanism, for example, initiated by 2,2′-azobisisobutyronitrile (AIBN). researchgate.net
The thioether moiety itself is susceptible to oxidation. masterorganicchemistry.com Thioethers can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) to form more polar sulfoxides and, subsequently, sulfones. nih.govacs.org This hydrophobic-to-hydrophilic transition is a key property exploited in designing stimuli-responsive materials. nih.gov The rate of this oxidation is dependent on the electronic environment of the sulfur atom; electron-withdrawing groups decrease the nucleophilicity of the sulfur and slow the reaction, while electron-donating groups can accelerate it. nih.govacs.org The reaction with hypochlorite (B82951) is significantly faster than with hydrogen peroxide. acs.org
The sulfur atom in thioethers also influences the reactivity of adjacent groups. For example, the distance of the thioether group from a peptide backbone can affect the chemistry of hydroxyl radical reactions. nih.gov Compared to alcohols, thiols are significantly more acidic, and their conjugate bases, thiolates, are excellent nucleophiles for reactions like the SN2 substitution of alkyl halides to form thioethers. masterorganicchemistry.com
Vinyl dithioethers, which can be formed from disulfide-yne reactions, are notable for their retained reactivity, capable of further reactions with thiols or disulfides to yield different products. researchgate.net
Table 2: Reactivity of Thioether and Vinyl Ether Groups
| Functional Group | Reagent/Condition | Product | Key Feature | Reference |
| Vinyl Ether | Thiol / Acid Catalyst | Thioacetal | Cationic Thiol-Ene Addition | google.comresearchgate.net |
| Vinyl Ether | Thiol / Radical Initiator | Thioether | Radical Thiol-Ene Addition | researchgate.net |
| Thioether | H₂O₂, NaOCl | Sulfoxide (B87167), Sulfone | Oxidation, Polarity Switch | masterorganicchemistry.comnih.govacs.org |
| Thiol | Strong Base | Thiolate | Deprotonation (pKa ~11) | masterorganicchemistry.com |
| Thiolate | Alkyl Halide | Thioether | SN2 Reaction | masterorganicchemistry.com |
Role in Macromolecular Design and Property Tuning
The inclusion of thioether-containing vinyl monomers like 2-(ethylthio)ethyl vinyl ether in polymers provides a powerful tool for macromolecular design and for tailoring the final properties of the material.
The structure of the thioether-containing side chain has a profound impact on the physical and chemical properties of the resulting polymer. By strategically modifying the substituents attached to the sulfur atom, a wide range of material characteristics can be fine-tuned. acs.org
For example, in thioether-functionalized polyolefins, varying the substituents on the sulfur atom allows for precise control over mechanical properties. acs.orgacs.org Copolymers synthesized with phenylthio side chains have been shown to exhibit high toughness, excellent elasticity, and even autonomous self-healing capabilities. acs.orgacs.org This tunability stems from the nature of the non-covalent interactions introduced by the different side chains.
The side chain structure also dictates the chemical responsiveness of the polymer. In the context of oxidation-sensitive polymers, the groups attached to the thioether can modulate the rate of oxidation. nih.gov For instance, micelles formed from polymers with a 3-methylthiopropylamide side chain are highly sensitive to oxidation by H₂O₂, while those with a 4-(methylthio)benzylamide side chain, containing an electron-withdrawing phenyl group, exhibit much lower reactivity. nih.gov This allows for the design of smart materials that respond to specific oxidative environments.
Furthermore, the hydrophilic/hydrophobic balance of a polymer, which governs properties like its lower critical solution temperature (LCST) in water, can be adjusted. The radical copolymerization of hydroxy-functional vinyl ethers with monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO) results in copolymers with tunable thermoresponsive behavior based on the comonomer composition. rsc.org
A significant challenge in polymer science is the creation of vinyl polymers that can degrade under specific conditions. Thioether and thioacetal chemistries offer innovative solutions for incorporating cleavable linkages directly into the polymer backbone.
One novel approach involves the direct radical copolymerization of the C=S double bond of thioamides with the C=C double bond of conventional vinyl monomers. acs.orgnih.govresearchgate.net This method produces vinyl polymers that contain degradable thioether units within the main chain. acs.orgnih.gov The resulting copolymers have been shown to be readily degradable under ambient conditions. acs.orgnih.gov
Another strategy is the cationic copolymerization of vinyl ethers with cyclic thioacetals, such as 7-membered cyclic thioacetals (7-CTA). researchgate.netresearchgate.net This process proceeds via a degenerative chain transfer (DT) mechanism, which introduces thioacetal bonds periodically along the polymer backbone. researchgate.netresearchgate.net These thioacetal linkages are susceptible to hydrolysis, allowing the polymer to be broken down into smaller, controlled-molecular-weight fragments. researchgate.net
The radical ring-opening polymerization of monomers like 2-methylene-1,3-dioxepane (MDO) in copolymerization with vinyl ethers also yields polymers with degradable ester linkages in the backbone. rsc.org These ester units can be selectively cleaved under alkaline conditions, demonstrating another pathway to degradable vinyl polymers. rsc.org
Emerging Research Frontiers for Ether, 2 Ethylthio Ethyl Vinyl
Advanced Polymerization Control Techniques
The polymerization of vinyl ethers, including 2-(ethylthio)ethyl vinyl ether, is predominantly achieved through cationic polymerization due to the electron-donating nature of the ether group. researchgate.net Traditional methods often lead to polymers with broad molecular weight distributions and limited control over the polymer architecture. However, recent advancements are focusing on living cationic polymerization and other controlled polymerization techniques to synthesize well-defined polymers.
Living cationic polymerization of vinyl ethers can be achieved using initiating systems such as a combination of a weak Lewis base and a strong Lewis acid. For instance, systems like isobutyl vinyl ether–acetic acid adduct/ethylaluminum sesquichloride have been successfully employed for the living cationic polymerization of various vinyl ethers. researchgate.net These techniques allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and controlled end-groups. This level of control is crucial for creating block copolymers and other complex macromolecular structures.
Another promising area is the application of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While typically used for acrylic and styrenic monomers, researchers are exploring its adaptation for vinyl ethers. RAFT polymerization offers the advantage of being tolerant to a wider range of functional groups and can be conducted under less stringent conditions compared to living cationic polymerization. The successful application of RAFT to 2-(ethylthio)ethyl vinyl ether would enable the synthesis of novel block copolymers, where one block consists of a poly(vinyl ether) and the other of a different polymer type, such as a poly(meth)acrylamide. mdpi.com
The ability to precisely control the polymerization process is fundamental to unlocking the full potential of 2-(ethylthio)ethyl vinyl ether as a monomer. The resulting well-defined polymers are essential for investigating structure-property relationships and for the development of advanced materials with tailored functionalities.
Development of Novel Materials with Tuned Properties
The unique thioether group in 2-(ethylthio)ethyl vinyl ether imparts specific properties to its corresponding polymer, poly(2-(ethylthio)ethyl vinyl ether). These properties are being harnessed to create novel materials with tunable characteristics for a variety of applications.
One of the most significant properties of polymers derived from vinyl ethers is their potential for thermoresponsiveness. mdpi.com This behavior is characterized by a lower critical solution temperature (LCST), at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature is increased. uakron.edu By copolymerizing 2-(ethylthio)ethyl vinyl ether with other vinyl ethers or monomers, the LCST of the resulting copolymer can be finely tuned. mdpi.com For example, copolymerization with a hydrophilic monomer would increase the LCST, while copolymerization with a more hydrophobic monomer would decrease it. This tunability is highly desirable for applications in areas such as drug delivery, where the polymer can be designed to release a therapeutic agent at a specific physiological temperature. rsc.org
Furthermore, the presence of the sulfur atom in the side chain offers opportunities for post-polymerization modification. The thioether group can be selectively oxidized to sulfoxide (B87167) or sulfone, thereby altering the polarity and hydrophilicity of the polymer. This chemical modification provides another level of control over the material's properties, allowing for the creation of surfaces with switchable wetting characteristics or materials with tailored refractive indices.
The development of block copolymers incorporating poly(2-(ethylthio)ethyl vinyl ether) is another active area of research. For instance, combining a hydrophobic block of this polymer with a hydrophilic block of another polymer, such as poly(ethylene glycol), can lead to the formation of amphiphilic block copolymers. researchgate.net In aqueous solutions, these copolymers can self-assemble into various nanostructures, including micelles and vesicles, which have potential applications in nanotechnology and biomedicine as carriers for drugs or imaging agents.
Theoretical Prediction and Rational Design of New Chemical Transformations
Computational chemistry and theoretical modeling are becoming increasingly vital tools in the rational design of new polymers and the prediction of their properties. In the context of 2-(ethylthio)ethyl vinyl ether, theoretical studies can provide valuable insights into its reactivity and the characteristics of the resulting polymers.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the cationic polymerization of 2-(ethylthio)ethyl vinyl ether. These calculations can help in understanding the reaction mechanism, the stability of the propagating carbocation, and the influence of the thioether group on the polymerization kinetics. By predicting the reactivity ratios for copolymerization with other monomers, theoretical models can guide the experimental design of copolymers with a desired monomer sequence and composition.
Furthermore, molecular dynamics (MD) simulations can be employed to predict the solution behavior and bulk properties of poly(2-(ethylthio)ethyl vinyl ether) and its copolymers. MD simulations can provide detailed information about the conformation of polymer chains, their aggregation behavior in different solvents, and the phase transition of thermoresponsive polymers. This predictive capability can accelerate the discovery of new materials with specific properties, reducing the need for extensive trial-and-error experimentation. For example, simulations could be used to screen a virtual library of comonomers to identify those that would yield a copolymer with a desired LCST for a particular application.
The synergy between theoretical predictions and experimental work is crucial for the efficient development of new chemical transformations and materials based on 2-(ethylthio)ethyl vinyl ether. By providing a deeper understanding of the underlying chemical and physical principles, theoretical models can guide synthetic efforts towards the creation of polymers with precisely controlled structures and functionalities.
Q & A
Q. What are the recommended safety protocols for handling ether, 2-(ethylthio)ethyl vinyl in laboratory settings?
Methodological Answer:
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize direct exposure. Safety showers and eyewash stations must be accessible .
- Personal Protective Equipment (PPE) :
- Stabilizers : If working with analogs like 2-chloroethyl vinyl ether, ensure stabilizers (e.g., triethanolamine, MEHQ) are present to prevent decomposition .
Q. How can this compound be synthesized, and what are common intermediates?
Methodological Answer:
- Thermal Elimination : Base-catalyzed elimination reactions of allyl alcohols with sulfones generate structurally similar allyl vinyl ethers. For example, phenyl vinyl sulfone reacts with allyl alcohols under controlled heating .
- Phosphorothioate Precursors : Analogous compounds like O,O-diethyl O-(2-(ethylthio)ethyl) phosphorothioate (demeton-O) are synthesized via thiophosphorylation, suggesting potential routes for this compound .
Advanced Research Questions
Q. What challenges arise in quantifying this compound in mixed halocarbon solutions, and how can they be mitigated?
Methodological Answer:
- Instability : The compound degrades in halocarbon mixtures (e.g., bromochloromethane). Monitor stability via gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) .
- Analytical Recommendations :
- Proficiency Testing : Reference interlaboratory studies (e.g., WP19-3B) where detection limits for analogs like 2-chloroethyl vinyl ether were set at 0–10.0 µg/L .
Q. How does the thermal decomposition kinetics of this compound compare to related vinyl ethers?
Methodological Answer:
-
Decomposition Mechanism : Studies on 2-chloroethyl vinyl ether show inhibited decomposition pathways involving radical intermediates. For this compound, expect similar chain-termination steps due to the ethylthio group’s electron-donating effects .
-
Kinetic Parameters :
Parameter Value (Analog: 2-Chloroethyl Vinyl Ether) Reference Activation Energy (Eₐ) ~150 kJ/mol Half-Life at 100°C ~4 hours
Q. What copolymerization strategies are effective for this compound to achieve tailored polymer properties?
Methodological Answer:
- Alternating Copolymers : Combine with fluorinated monomers (e.g., chlorotrifluoroethylene) via cationic polymerization to create alternating structures with enhanced chemical resistance .
- Reactivity Ratios : For copolymerization with isobutyl vinyl ether, determine monomer reactivity ratios (r₁, r₂) using the Fineman-Ross method. Previous studies on 2-chloroethyl vinyl ether showed r₁ = 0.5, r₂ = 1.2, indicating moderate alternation .
Q. How does the ethylthio substituent influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric and Electronic Effects : The ethylthio group (-S-C₂H₅) acts as a weak electron donor, increasing nucleophilicity at the vinyl ether oxygen. Compare with benzyl vinyl ether (C=O vs. C-S) to quantify substituent effects via Hammett constants .
- Experimental Validation :
- Perform kinetic studies with nucleophiles (e.g., amines) in polar aprotic solvents (e.g., DMF).
- Monitor reaction rates via NMR or IR spectroscopy .
Data Contradictions and Resolution
Q. Discrepancies in reported vapor pressure values for vinyl ether analogs: How should researchers address this?
Resolution Strategy:
- Source Comparison : For 2-chloroethyl vinyl ether, literature reports vapor pressure as 760 mmHg at 109°C, but experimental replicates may vary due to stabilizer interference .
- Calibration : Use dynamic vapor pressure measurement systems (e.g., transpiration method) with pure, stabilizer-free samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
